Mitobronitol
Description
Mitobronitol is an alcohol and an organobromine compound.
This compound is a brominated analog of mannitol with potential antineoplastic activity. This compound most likely acts through alkylation via derived epoxide groups.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for neoplasm.
Brominated analog of MANNITOL which is an antineoplastic agent appearing to act as an alkylating agent.
Properties
IUPAC Name |
(2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKZTMPDYBFSTM-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CBr)O)O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CBr)O)O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O4 | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022918 | |
| Record name | Dibromomannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibromomannitol is a white powder. (NTP, 1992) | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
488-41-5 | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mitobronitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitobronitol [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitobronitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibromomannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mitobronitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MITOBRONITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UP30YED7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
349 to 352 °F (NTP, 1992) | |
| Record name | DIBROMOMANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20124 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to the DNA Alkylation Mechanism of Mitobronitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a hexitol derivative classified as a bifunctional alkylating agent with demonstrated antineoplastic activity, particularly in the context of chronic myeloid leukemia (CML). Its mechanism of action is predicated on the intracellular conversion to reactive epoxide intermediates, which subsequently form covalent adducts with DNA. This guide provides a comprehensive technical overview of the core mechanisms of this compound-induced DNA alkylation, including its metabolic activation, the nature of the resulting DNA lesions, and the cellular responses to this damage. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound, a brominated analog of mannitol, exerts its cytotoxic effects through the alkylation of DNA, a mechanism shared by a broad class of chemotherapeutic agents.[1] Unlike monofunctional alkylating agents, this compound's bifunctional nature allows for the formation of both mono-adducts and inter- and intra-strand cross-links in the DNA. These lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This guide delves into the molecular intricacies of this compound's activity, providing a foundational resource for researchers in oncology and drug development.
Mechanism of Action: From Prodrug to DNA Adduct
This compound is a prodrug that requires metabolic activation to exert its DNA-alkylating effects. The core mechanism involves a two-step intramolecular cyclization to form reactive epoxide intermediates.
Metabolic Activation Pathway
The activation of this compound is a spontaneous, non-enzymatic process that occurs under physiological conditions. The process can be summarized as follows:
-
First Epoxidation: One of the terminal bromine atoms is displaced by an intramolecular nucleophilic attack from a neighboring hydroxyl group, forming the mono-epoxide intermediate, 1,2-anhydro-6-bromo-6-deoxy-D-mannitol (BrEpM).
-
Second Epoxidation: The remaining terminal bromine atom is subsequently displaced by another intramolecular nucleophilic attack, resulting in the formation of the diepoxide, 1,2:5,6-dianhydro-D-mannitol (dianhydromannitol).
This diepoxide is the primary biologically active metabolite responsible for DNA alkylation.
DNA Alkylation
The highly strained epoxide rings of dianhydromannitol are susceptible to nucleophilic attack by electron-rich sites on DNA bases. The primary target for alkylation is the N7 position of guanine residues, which is the most nucleophilic site in DNA.[2]
The reaction proceeds via an SN2 mechanism, leading to the opening of the epoxide ring and the formation of a covalent bond between the metabolite and the guanine base. As a bifunctional agent, dianhydromannitol can react with two different nucleophilic sites, leading to the formation of:
-
Mono-adducts: Reaction with a single guanine base.
-
Inter-strand Cross-links (ICLs): Reaction with guanine bases on opposite DNA strands.
-
Intra-strand Cross-links: Reaction with two guanine bases on the same DNA strand.
ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for DNA replication and transcription.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary aim of the DDR is to detect the DNA lesions, halt cell cycle progression to allow time for repair, and initiate DNA repair pathways. If the damage is too extensive to be repaired, the DDR can induce apoptosis.
DNA Damage Sensing and Signaling
The bulky adducts and cross-links generated by this compound are recognized by sensor proteins, which in turn activate transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[3][4]
-
ATR is typically activated by single-stranded DNA (ssDNA) regions, which can arise during the processing of this compound-induced lesions.
-
ATM is primarily activated by DNA double-strand breaks (DSBs), which can be a secondary consequence of stalled replication forks at the site of cross-links.
Activation of ATM and ATR initiates a phosphorylation cascade that activates downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[3]
References
- 1. Treatment of chronic myeloid leukaemia with dibromannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
What is Mitobronitol (Myelobromol) and its chemical structure?
An In-depth Examination of the Alkylating Agent's Chemical Properties, Mechanism of Action, and Therapeutic Applications
Abstract
Mitobronitol, also known as Myelobromol, is a dibrominated derivative of mannitol classified as an alkylating agent.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical structure, mechanism of action, and available data on its clinical use, particularly in the context of myeloproliferative neoplasms. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies where available, and utilizes Graphviz diagrams to illustrate relevant pathways and workflows.
Chemical Structure and Properties
This compound is chemically designated as 1,6-dibromo-1,6-dideoxy-D-mannitol.[3] It is a white or almost white crystalline solid.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₂Br₂O₄ | [3] |
| Molecular Weight | 307.97 g/mol | |
| IUPAC Name | (2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetraol | |
| CAS Number | 488-41-5 | |
| SMILES | C(--INVALID-LINK--O)O)O">C@HO)Br | |
| InChI | InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Melting Point | 176-178 °C | |
| Solubility | Slightly soluble in water, acetone, and ethanol (96%). Soluble in DMSO. | |
| Appearance | White crystalline powder. |
Mechanism of Action
This compound functions as a cytotoxic, alkylating agent. While the precise mechanism has not been fully elucidated, it is believed to act through the formation of reactive epoxide intermediates. These epoxides can then alkylate nucleophilic groups in cellular macromolecules, most notably DNA. This process disrupts DNA replication and transcription, ultimately leading to cell death. This cytotoxic activity is particularly effective against rapidly dividing cells, such as those found in cancerous tissues.
Caption: Proposed mechanism of action for this compound.
Clinical Applications and Efficacy
This compound has been investigated for its therapeutic potential in various myeloproliferative neoplasms, including chronic myelogenous leukemia (CML) and polycythemia vera (PV). However, detailed quantitative data from large-scale, contemporary clinical trials are limited in the publicly available literature.
Chronic Myelogenous Leukemia (CML)
Historical studies explored the use of this compound in CML, often as a comparative agent to other treatments like busulfan. While some activity was noted, it did not demonstrate a significant advantage over existing therapies.
Polycythemia Vera (PV)
This compound has been used in the management of polycythemia vera. The primary goal of treatment in PV is to reduce the risk of thrombotic events by controlling the hematocrit and platelet counts.
Due to the limited availability of recent, comprehensive clinical trial data, a detailed table of response rates and survival data for this compound in CML and PV cannot be constructed at this time.
Experimental Protocols
Detailed, standardized experimental protocols specifically for this compound are not widely published. However, based on its classification as a cytotoxic agent, the following outlines general methodologies that would be employed for its preclinical evaluation.
Synthesis of 1,6-dibromo-1,6-dideoxy-D-mannitol
Caption: A generalized workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay
The cytotoxic effects of this compound on cancer cell lines can be determined using various in vitro assays, such as the MTT or neutral red uptake assays.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate leukemia cell lines (e.g., K562 for CML) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vivo Animal Model Studies
To evaluate the in vivo efficacy and toxicity of this compound, rodent models of leukemia are commonly employed.
Protocol: Murine Xenograft Model of Leukemia
-
Cell Implantation: Inject immunodeficient mice (e.g., NOD/SCID) intravenously with a human leukemia cell line (e.g., K562).
-
Tumor Establishment: Monitor the mice for signs of leukemia engraftment, such as weight loss and hind-limb paralysis.
-
Treatment Initiation: Once the disease is established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses and schedules. The control group receives a vehicle.
-
Monitoring: Monitor tumor burden (e.g., through bioluminescence imaging if using luciferase-expressing cells), body weight, and overall health of the mice.
-
Endpoint Analysis: At the end of the study (due to tumor burden or a predetermined time point), euthanize the mice and collect tissues (e.g., bone marrow, spleen, liver) for histological and flow cytometric analysis to assess disease progression and drug toxicity.
-
Data Analysis: Compare survival rates and tumor burden between the treatment and control groups.
Conclusion
This compound is a well-characterized alkylating agent with demonstrated activity against myeloproliferative neoplasms. While its historical use has been documented, there is a need for more extensive and modern clinical trial data to fully ascertain its efficacy and safety profile in comparison to current standard-of-care treatments. The experimental protocols outlined in this guide provide a framework for further preclinical investigation into the therapeutic potential of this compound. Future research should focus on elucidating the specific molecular targets of this compound and exploring its potential in combination therapies.
References
- 1. The management of polycythaemia vera with dibromomannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Mitobronitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a brominated derivative of mannitol, classified as an alkylating agent with demonstrated antineoplastic activity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and cytotoxicity assessment are presented, alongside a summary of its clinical evaluation in Chronic Myeloid Leukemia (CML). The document includes structured data tables for easy comparison of preclinical cytotoxicity and clinical outcomes. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the underlying processes.
Discovery and Development
This compound emerged from research programs in the mid-20th century focused on synthesizing and evaluating cytotoxic sugar derivatives for cancer chemotherapy. The rationale was to modify naturally occurring polyols, like mannitol, to create compounds that could selectively target rapidly dividing cancer cells. The introduction of bromine atoms at the 1 and 6 positions of the D-mannitol backbone proved to be a critical modification, conferring the molecule its alkylating properties and subsequent cytotoxic effects. Early studies identified its potential against various tumor models, leading to its investigation in clinical trials for hematological malignancies and solid tumors.
Synthesis of this compound
The synthesis of this compound (1,6-dibromo-1,6-dideoxy-D-mannitol) is typically achieved from the readily available starting material, D-mannitol. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 1,6-dibromo-1,6-dideoxy-D-mannitol
Materials:
-
D-mannitol
-
Anhydrous Acetone
-
Zinc Chloride (fused)
-
Hydrogen Bromide in Acetic Acid (33% w/v)
-
Sodium Bicarbonate
-
Ethanol
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, rotary evaporator, etc.)
Procedure:
-
Protection of Diol Groups:
-
To a stirred suspension of D-mannitol in anhydrous acetone, add fused zinc chloride as a catalyst.
-
Stir the reaction mixture at room temperature for several hours until the D-mannitol dissolves, indicating the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with sodium bicarbonate solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected mannitol.
-
Purify the product by column chromatography on silica gel.
-
-
Bromination:
-
Dissolve the purified 1,2:5,6-di-O-isopropylidene-D-mannitol in a suitable solvent.
-
Add a solution of hydrogen bromide in acetic acid dropwise to the reaction mixture at a controlled temperature (e.g., 0°C).
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
-
Deprotection and Isolation:
-
The acidic conditions of the bromination step typically lead to the simultaneous removal of the isopropylidene protecting groups.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a solvent system such as ethanol/water to yield a white crystalline solid.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. The melting point should also be determined and compared to the literature value (approximately 176-178 °C).[1]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its function as a bifunctional alkylating agent.[2] The two bromine atoms are leaving groups that facilitate the alkylation of nucleophilic sites on macromolecules, most importantly DNA.
DNA Alkylation
The proposed mechanism involves the intramolecular formation of epoxide intermediates, which are highly reactive electrophiles. These epoxides can then react with nucleophilic centers in DNA, such as the N7 position of guanine. As a bifunctional agent, this compound can form both mono-adducts and inter-strand or intra-strand cross-links in the DNA. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of DNA Alkylation by this compound.
Cellular Signaling Pathways
The DNA damage induced by this compound triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway and subsequently the intrinsic apoptotic pathway.
The formation of DNA adducts and cross-links is recognized by cellular surveillance mechanisms, leading to the activation of DDR signaling. Key protein kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases phosphorylate a host of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. This signaling cascade results in cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too extensive to be repaired, the DDR pathway can initiate apoptosis.
Caption: this compound-Induced DNA Damage Response.
When DNA damage is irreparable, the cell commits to apoptosis primarily through the intrinsic, or mitochondrial, pathway. Activated p53 can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][3][4]
References
- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 2. youtube.com [youtube.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Mitobronitol: A Brominated Mannitol Analog as a DNA Alkylating Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a brominated derivative of mannitol with established utility as an alkylating antineoplastic agent. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis from D-mannitol, mechanism of action as a DNA alkylating agent, and the subsequent cellular signaling pathways leading to apoptosis. This guide also includes illustrative quantitative data from related compounds to provide context for its biological activity, alongside detailed experimental protocols for assessing its cytotoxicity.
Introduction
This compound is a sugar alcohol derivative that belongs to the class of bifunctional alkylating agents, a cornerstone of cancer chemotherapy.[1][2] Structurally, it is an analog of D-mannitol where the primary hydroxyl groups at positions 1 and 6 are replaced by bromine atoms.[3] This chemical modification confers its cytotoxic activity. This compound has been clinically investigated for the treatment of chronic myelogenous leukemia and polycythemia vera.[4] Its mechanism of action involves the alkylation of DNA, leading to the formation of cross-links, disruption of DNA replication, and induction of apoptosis.[1]
Chemical and Physical Properties
This compound is a white crystalline powder. Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,6-Dibromo-1,6-dideoxy-D-mannitol | |
| Molecular Formula | C₆H₁₂Br₂O₄ | |
| Molecular Weight | 307.97 g/mol | |
| CAS Number | 488-41-5 | |
| Appearance | White crystalline powder | |
| Water Solubility | Insoluble |
Synthesis from D-Mannitol
This compound is synthesized from its parent compound, D-mannitol. The synthesis involves the selective bromination of the terminal hydroxyl groups. While a specific detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general workflow can be inferred from the synthesis of related dihalo-dideoxyhexitols. This typically involves the protection of the secondary hydroxyl groups, followed by bromination of the primary hydroxyl groups, and subsequent deprotection.
Mechanism of Action: DNA Alkylation
As a bifunctional alkylating agent, this compound's cytotoxicity stems from its ability to form covalent bonds with nucleophilic sites on DNA. The two bromine atoms serve as leaving groups, allowing for the sequential alkylation of two nucleophilic centers. The primary target for alkylation is the N7 position of guanine.
The process begins with the intramolecular displacement of a bromide ion to form a reactive aziridinium-like intermediate (epoxide). This intermediate is highly electrophilic and reacts with a nucleophilic site on a DNA base, typically guanine, forming a monoadduct. A second, similar reaction at the other end of the molecule can then occur, leading to the formation of a cross-link. These cross-links can be intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription.
Cellular Fate and Signaling Pathways
Cellular Uptake
The precise mechanism of this compound's cellular uptake has not been extensively detailed in the available literature. However, as a sugar alcohol analog, it may be transported across the cell membrane by glucose transporters or other sugar transport proteins. Its relatively small size and polar nature could also allow for some degree of passive diffusion.
DNA Damage Response and Apoptosis
The formation of DNA adducts and cross-links by this compound triggers a cellular DNA damage response. This complex signaling network attempts to repair the damaged DNA. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.
The mitochondrial (intrinsic) pathway of apoptosis is a key mechanism initiated by DNA damage. DNA damage can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.
Quantitative Data
In Vitro Cytotoxicity (Illustrative)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table shows IC50 values for the related bifunctional alkylating agent, dibromodulcitol, against a hepatoma cell line.
| Cell Line | Compound | IC50 (µM) | Growth Phase | Reference |
| Hepatoma 3924A | Dibromodulcitol | 2.3 | Exponential | |
| Hepatoma 3924A | Dibromodulcitol | 5.5 | Stationary |
Pharmacokinetics (Illustrative)
Pharmacokinetic parameters describe the disposition of a drug in the body. The following table provides pharmacokinetic data for busulfan, another alkylating agent used in the treatment of myeloproliferative neoplasms.
| Parameter | Value | Patient Population | Reference |
| Clearance (CL) | 13.4 L/hr (for a 60 kg patient) | Adult HSCT recipients | |
| Volume of Distribution (Vd) | 42.6 L (for a 60 kg patient) | Adult HSCT recipients | |
| Half-life (t½) | ~2.5 hours | Adult HSCT recipients |
Acute Toxicity (Illustrative)
The LD50 (median lethal dose) is the dose of a substance required to kill half the members of a tested population. The following table provides LD50 values for the alkylating agent phenol in rodents.
| Species | Route | LD50 (mg/kg) | Reference |
| Rat | Oral | 317 | |
| Mouse | Oral | 270 |
Experimental Protocols
Determination of In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell line (e.g., K562 for chronic myelogenous leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound represents a classic example of a rationally designed chemotherapeutic agent, leveraging the chemical reactivity of a brominated sugar alcohol to induce cytotoxic DNA damage in cancer cells. Its bifunctional alkylating nature leads to the formation of highly cytotoxic DNA cross-links, ultimately triggering apoptosis. While specific quantitative data on its potency and pharmacokinetic profile are limited in publicly accessible literature, its established clinical use and well-understood mechanism of action provide a solid foundation for further research and development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other related alkylating agents.
References
- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 2. Pharmacokinetics of intravenous busulfan in children prior to stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12Br2O4 | CID 656655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: an alkylating agent that does not induce extra leukemia cases if applied as pulse therapy for polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Mitobronitol's Anticancer Properties: A Technical Guide
Introduction
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol), also known as Myelobromol, is a brominated derivative of mannitol classified as an alkylating agent.[1] Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA, thereby disrupting DNA replication and transcription and ultimately inducing cell death.[2] This technical guide provides a preliminary overview of the anticancer properties of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
The principal mechanism of action for this compound, like other hexitol derivatives, is attributed to DNA alkylation.[3] This process occurs via its derived epoxide groups, which are highly reactive. These groups form covalent bonds with nucleophilic sites on the DNA molecule, particularly the N7 position of guanine. This alkylation can lead to several downstream cellular consequences, including DNA strand breakage, cross-linking, and the formation of DNA adducts.[2]
These DNA lesions trigger cellular DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process is often mediated by the activation of intrinsic (mitochondrial) and extrinsic cell death pathways, culminating in the activation of caspases, the executioner enzymes of apoptosis.[4] The cell cycle is also critically affected, with alkylating agents typically inducing cell cycle arrest, often at the G2/M phase, to prevent the replication of damaged DNA.
Preclinical In Vitro Assessment
The initial evaluation of an anticancer agent's efficacy is performed using in vitro cell-based assays. These assays determine the cytotoxic and cytostatic effects of the compound on various cancer cell lines.
In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |
| K562 | Chronic Myelogenous Leukemia | Data Not Available | 72 | |
| HeLa | Cervical Cancer | Data Not Available | 72 | N/A |
| A549 | Non-Small Cell Lung Cancer | Data Not Available | 72 | N/A |
| MCF-7 | Breast Cancer | Data Not Available | 72 | N/A |
| PC3 | Prostate Cancer | Data Not Available | 72 | N/A |
| Table 1: Representative Table for In Vitro Cytotoxicity of this compound. Specific IC50 values for this compound are sparsely reported in contemporary literature; this table serves as a template for data presentation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key in vitro experiments used to characterize the anticancer properties of agents like this compound.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
This protocol is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the cell populations:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Preclinical In Vivo Assessment
In vivo studies using animal models are essential for evaluating a drug's efficacy and toxicity in a whole-organism context. This compound has shown activity against murine leukemias in preclinical evaluations.
In Vivo Efficacy Data
Tumor growth inhibition (TGI) is a key metric in in vivo studies. It measures the percentage reduction in tumor size in treated animals compared to a control group.
| Animal Model | Cancer Type | Dosing Regimen (mg/kg) | Route | TGI (%) | Reference |
| NOD/SCID Mice | Murine Leukemia | Data Not Available | i.p. | Significant Activity Reported | |
| Balb/c Nude Mice | Subcutaneous Xenograft | Data Not Available | i.v. / i.p. | Data Not Available | N/A |
| Table 2: Representative Table for In Vivo Efficacy of this compound. Specific TGI percentages and dosing regimens are not detailed in the readily available literature. This table serves as a template. |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment and control groups.
-
Treatment: Administer this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule and dose. The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume (typically using calipers) and body weight two to three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Analysis: Calculate the percent TGI for each treatment group compared to the control. Harvest tumors and major organs for further histological or molecular analysis.
Clinical Investigation Summary
This compound has been evaluated in clinical trials in the United States, primarily for the treatment of chronic myelogenous leukemia (CML). Comparative studies with busulfan, another alkylating agent, were conducted. However, these trials did not demonstrate a significant advantage of this compound over busulfan therapy for CML. Further clinical development for other malignancies appears to have been limited.
Conclusion
This compound is an alkylating agent with established preclinical activity against certain cancers, particularly murine leukemias. Its mechanism of action is consistent with its structural class, involving the induction of DNA damage, which leads to cell cycle arrest and apoptosis. While it has been evaluated in clinical trials, it did not show superiority over existing treatments for chronic myelogenous leukemia. The lack of recent, extensive quantitative data in the public domain suggests that its development may not be actively pursued. However, the study of this compound and its analogs provides valuable insights into the structure-activity relationships of alkylating agents and serves as a reference for the development of novel DNA-damaging anticancer therapies. Further investigation into its potential synergies with other agents or its efficacy in different, perhaps more targeted, cancer subtypes could unveil new therapeutic opportunities.
References
Mitobronitol's Effect on Chronic Myeloid Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion gene. While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, understanding the mechanisms of other cytotoxic agents remains crucial for addressing resistance and developing alternative therapeutic strategies. This technical guide provides an in-depth overview of the effects of Mitobronitol, an alkylating agent, on CML cells. Although a therapeutic agent with a longer history, detailed molecular analyses of its specific impact on CML signaling pathways are less abundant compared to modern targeted therapies. This document synthesizes the available information on its mechanism of action, provides relevant experimental protocols for its study, and contextualizes its effects within the broader landscape of CML biology.
Introduction to this compound
This compound, also known as Myelobromol or Dibromomannitol (DBM), is a brominated derivative of mannitol. It is classified as a bifunctional alkylating agent and has been used in the treatment of CML, particularly in the pre-TKI era. A comparative study with busulfan, another alkylating agent, showed no significant advantage of DBM over busulfan in treating CML[1]. The effective dose of this compound in this study was noted as 4 mg/kg[1].
General Mechanism of Action: DNA Alkylation
As an alkylating agent, this compound's primary mechanism of action is the induction of DNA damage in cancer cells[2][3][4]. This process involves the transfer of alkyl groups to DNA, leading to the formation of covalent bonds with DNA bases. This can result in several cytotoxic lesions:
-
DNA Cross-linking: Bifunctional alkylating agents like this compound can form links between two different DNA strands (interstrand cross-links) or within the same DNA strand (intrastrand cross-links). These cross-links prevent DNA from unwinding, which is essential for replication and transcription.
-
DNA Strand Breaks: The alkylation of DNA bases can destabilize them, leading to their removal and subsequent breaks in the DNA backbone.
-
Induction of Apoptosis: The extensive DNA damage triggers cellular stress responses, often leading to the activation of programmed cell death, or apoptosis.
Key Signaling Pathways in Chronic Myeloid Leukemia
The pathogenesis of CML is driven by the constitutively active BCR-ABL1 tyrosine kinase, which activates several downstream signaling pathways crucial for cell proliferation and survival. While direct studies on this compound's effect on these specific pathways are limited, understanding them is essential for contextualizing its cytotoxic effects. DNA damage, as induced by this compound, can indirectly influence these pathways, often by triggering apoptosis through p53-dependent or independent mechanisms.
The primary signaling cascades initiated by BCR-ABL1 include:
-
RAS/MAPK Pathway: This pathway is critical for cell proliferation.
-
PI3K/AKT/mTOR Pathway: This cascade promotes cell survival and inhibits apoptosis.
-
JAK/STAT Pathway: This pathway is also involved in cell proliferation and survival.
Quantitative Data on this compound's Efficacy
| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| K562 | This compound | Data not available | - | - | - |
| KU812 | This compound | Data not available | - | - | - |
| LAMA84 | This compound | Data not available | - | - | - |
| K562 | Imatinib | ~0.2 - 0.5 | 48 - 72 | MTT/CellTiter-Glo | |
| K562 | Nilotinib | ~0.012 | 72 | MTT |
Note: The IC50 values for Imatinib and Nilotinib are provided for context and are approximate, as they can vary based on experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the in vitro effects of a cytotoxic compound like this compound on CML cells.
CML Cell Culture
-
Cell Lines: K562, KU812, and LAMA-84 are commonly used human CML cell lines.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (or other test compounds) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p-CrKL, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a DNA alkylating agent that has been used in the treatment of CML. Its cytotoxic effects stem from its ability to induce extensive DNA damage, leading to cell cycle arrest and apoptosis. While it represents an older class of chemotherapeutic agents, the principles of its mechanism of action are fundamental to cancer biology. For drug development professionals and researchers, studying such compounds can provide valuable insights into the cellular responses to DNA damage in CML and may inform the development of novel combination therapies, particularly in the context of resistance to targeted agents. Further research is warranted to elucidate the specific molecular pathways that are modulated by this compound in CML cells to better understand its therapeutic potential in the modern era of CML treatment.
References
- 1. A comparative study of dibromomannitol and busulfan in the treatment of chronic myeloid leukemia. A study of cancer and leukemia group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 4. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
Basic Research on Mitobronitol in Polycythemia Vera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol), an oral alkylating agent, has historically been utilized in the management of myeloproliferative neoplasms, including polycythemia vera (PV). This technical guide synthesizes the foundational research on this compound, focusing on its core mechanism of action, preclinical data, and clinical application in PV. While specific molecular pathway interactions, particularly concerning the JAK-STAT pathway, are not extensively detailed in the available literature due to the drug's development preceding the discovery of these pathways, this guide provides a comprehensive overview of its cytotoxic effects and outlines relevant experimental protocols for its continued investigation. All quantitative data from cited studies are summarized in structured tables, and key conceptual frameworks are visualized through diagrams generated using Graphviz (DOT language).
Introduction to this compound and its Role in Polycythemia Vera
Polycythemia vera is a chronic myeloproliferative neoplasm characterized by the overproduction of red blood cells, often accompanied by elevated white blood cell and platelet counts. The primary goal of treatment is to reduce the risk of thrombotic events and to manage disease-related symptoms. Historically, alkylating agents like this compound have been employed for their myelosuppressive effects.
This compound, a derivative of mannitol, functions as a cell cycle non-specific alkylating agent.[1] Its cytotoxic activity stems from its ability to introduce alkyl groups into the DNA of rapidly dividing cells, such as the hematopoietic precursors that are hyperproliferative in polycythemia vera. This action disrupts DNA replication and transcription, ultimately leading to apoptosis. While newer targeted therapies have largely supplanted older alkylating agents, understanding the basic research behind drugs like this compound provides valuable context for the evolution of PV treatment and may inform the development of novel therapeutic strategies.
Mechanism of Action
The primary mechanism of action of this compound is DNA alkylation.[2] The two bromine atoms in the molecule are leaving groups, allowing the formation of reactive intermediates that can covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can lead to several downstream consequences detrimental to the cell:
-
DNA Cross-linking: Bifunctional alkylating agents like this compound can form both intrastrand and interstrand cross-links in the DNA. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for both replication and transcription.
-
DNA Strand Breaks: The alkylation of DNA bases can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent single-strand breaks in the DNA backbone.
-
Induction of Apoptosis: The accumulation of DNA damage triggers cellular stress responses and activates intrinsic apoptotic pathways, leading to programmed cell death.
While the direct interaction of this compound with specific signaling pathways in polycythemia vera, such as the now well-understood JAK-STAT pathway, has not been elucidated in the available literature, its cytotoxic effects on the proliferating hematopoietic cells effectively, albeit non-specifically, control the myeloproliferation that is driven by these aberrant pathways.
Figure 1: Conceptual diagram of this compound's mechanism of action, leading to DNA damage and apoptosis.
Quantitative Data from Clinical Studies
Clinical studies on this compound (Dibromomannitol) in polycythemia vera, primarily conducted in the 1970s and 1980s, demonstrated its efficacy in controlling hematological parameters. The data from these studies, while not as detailed as in modern clinical trials, provide valuable insights into its clinical effects.
| Parameter | Patient Cohort | Dosage Regimen | Outcome | Reference |
| Hematocrit | Patients with Polycythemia Vera | Not specified | Reduction to normal levels | [3] |
| Leukocyte Count | Patients with Polycythemia Vera | Not specified | Reduction, with a risk of leukopenia | [3] |
| Platelet Count | Patients with Polycythemia Vera | Not specified | Reduction, with a risk of thrombocytopenia | [3] |
| Spleen Size | Patients with Splenomegaly | Not specified | Reduction in spleen size | |
| Remission | 40 patients with Chronic Granulocytic Leukemia (CGL) | Randomized comparison with Busulfan | 14 out of 20 patients achieved remission | |
| Leukemogenic Potential | Patients with Polycythemia Vera | Pulse therapy | Did not induce extra leukemia cases |
Experimental Protocols
In Vitro Assessment of this compound's Cytotoxicity
Objective: To determine the dose-dependent cytotoxic effects of this compound on hematopoietic progenitor cells.
Cell Lines:
-
HEL (human erythroleukemia) cells (JAK2 V617F positive)
-
UKM-1 (human megakaryoblastic leukemia) cells (JAK2 V617F positive)
-
Primary CD34+ cells isolated from patients with polycythemia vera
-
Control: CD34+ cells from healthy donors
Methodology:
-
Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and relevant cytokines).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Colony-Forming Unit (CFU) Assay: Plate treated and untreated cells in methylcellulose-based media to assess the effect on the clonogenic potential of hematopoietic progenitors.
Figure 2: Generalized workflow for in vitro evaluation of this compound's cytotoxicity.
In Vivo Assessment in a Murine Model of Polycythemia Vera
Objective: To evaluate the in vivo efficacy and toxicity of this compound in a mouse model of polycythemia vera.
Animal Model:
-
JAK2 V617F transgenic or knock-in mice, which develop a PV-like phenotype.
Methodology:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Drug Formulation and Administration: Formulate this compound for oral gavage or intraperitoneal injection. Administer the drug at various doses and schedules.
-
Monitoring: Monitor animal health daily, including body weight, activity, and signs of toxicity.
-
Hematological Analysis: Collect peripheral blood samples at regular intervals to measure hematocrit, red blood cell count, white blood cell count, and platelet count.
-
Spleen and Liver Analysis: At the end of the study, euthanize the animals and measure spleen and liver weights as indicators of extramedullary hematopoiesis.
-
Histopathology: Perform histological analysis of the bone marrow, spleen, and liver to assess cellularity and morphology.
Figure 3: Generalized workflow for in vivo evaluation of this compound in a mouse model of polycythemia vera.
Signaling Pathways and Logical Relationships
As a DNA alkylating agent, this compound's primary impact is on the integrity of the genome, which in turn affects multiple cellular processes. In the context of polycythemia vera, the hyperproliferation of hematopoietic cells is driven by the constitutive activation of the JAK-STAT pathway, most commonly due to the JAK2 V617F mutation. While this compound does not directly target this pathway, its cytotoxic effects on rapidly dividing cells provide a non-specific mechanism to control the expanded hematopoietic clones.
The DNA damage induced by this compound activates DNA damage response (DDR) pathways, involving sensor proteins like ATM and ATR, which in turn activate checkpoint kinases such as CHK1 and CHK2. This leads to the phosphorylation of downstream effectors like p53, which can induce cell cycle arrest or apoptosis.
Figure 4: Logical relationship between the pathophysiology of polycythemia vera and the cytotoxic action of this compound.
Conclusion
This compound is an alkylating agent with historical use in the treatment of polycythemia vera. Its mechanism of action is centered on the induction of DNA damage in rapidly proliferating cells, leading to cell cycle arrest and apoptosis. While it does not directly target the specific signaling pathways known to drive polycythemia vera, its myelosuppressive effects provide a means of controlling the disease. The available clinical data, though dated, supports its efficacy in managing hematological parameters. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other alkylating agents in the context of modern molecular understanding of myeloproliferative neoplasms. Future research could focus on elucidating the broader impact of such agents on the complex signaling networks within hematopoietic stem and progenitor cells.
References
Mitobronitol: A Technical Guide on its Synonyms, Alternative Names, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol, a dibrominated derivative of mannitol, is an alkylating agent that has been investigated for its antineoplastic properties. As a member of the sugar alcohol class of compounds, its mechanism of action is primarily attributed to the alkylation of DNA, leading to the disruption of DNA replication and ultimately, cell death. This technical guide provides a comprehensive overview of the synonyms and alternative names for this compound used in scientific literature, alongside available quantitative data, a generalized experimental protocol for assessing its cytotoxicity, and a conceptual representation of its mechanism of action and the broader signaling pathways it impacts.
Synonyms and Alternative Names for this compound
To facilitate comprehensive literature searches and unambiguous identification, a variety of synonyms and identifiers have been used for this compound. These are summarized in the table below.
| Category | Name/Identifier |
| International Nonproprietary Name (INN) | This compound |
| IUPAC Name | (2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |
| CAS Registry Number | 488-41-5 |
| Chemical Name | 1,6-Dibromo-1,6-dideoxy-D-mannitol |
| Brand/Trade Names | Myebrol, Myelobromol |
| Code Names/Numbers | NSC-94100, DBM |
| Other Synonyms | Dibromomannitol, 1,6-Dibromomannitol, Mitobronitolum |
Quantitative Data
Quantitative data for this compound in the public domain is limited. The following table summarizes available toxicological data.
| Data Type | Species | Route of Administration | Value |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 3068 mg/kg (fasted), 3629 mg/kg (non-fasted)[1] |
No specific IC50 values for this compound in various cancer cell lines were identified in the conducted searches.
Experimental Protocols
General Protocol for Determining IC50 using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is through its function as a DNA alkylating agent.[2] This process disrupts the integrity and function of DNA, ultimately leading to cell cycle arrest and apoptosis.
DNA Alkylation by this compound
The following diagram illustrates the general mechanism of DNA alkylation by a bifunctional alkylating agent like this compound. The two bromine atoms act as leaving groups, allowing the electrophilic carbon atoms to react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in the formation of interstrand or intrastrand cross-links.
Caption: General mechanism of DNA alkylation by this compound.
Apoptotic Signaling Pathway
The DNA damage induced by this compound triggers a cascade of intracellular signaling events that converge on the apoptotic pathway. While the specific signaling molecules directly modulated by this compound have not been extensively detailed in the available literature, the general pathway initiated by DNA damage-inducing agents is well-established. This involves the activation of tumor suppressor proteins like p53, which in turn modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Caption: Conceptual overview of the apoptotic signaling pathway induced by DNA damage.
Conclusion
This compound is a well-defined chemical entity with a clear primary mechanism of action as a DNA alkylating agent. While its clinical application has been explored, a significant amount of detailed, publicly available data regarding its specific efficacy in various cancer models (e.g., IC50 values), its pharmacokinetic profile in humans, and the nuanced signaling pathways it perturbs remains limited. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development, highlighting the established knowledge and indicating areas where further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
Early Therapeutic Potential of Mitobronitol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol), also known as Myelobromol, is a brominated derivative of mannitol classified as an alkylating agent. Early investigations into its therapeutic potential, primarily conducted from the 1960s through the 1980s, focused on its cytotoxic effects against various malignancies, particularly hematological neoplasms. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that characterized the initial therapeutic profile of this compound.
Mechanism of Action
This compound's primary mechanism of action is attributed to its function as a bifunctional alkylating agent. Following administration, it is believed to be metabolized in vivo to form reactive epoxide intermediates. These epoxides are highly electrophilic and can covalently bind to nucleophilic sites on cellular macromolecules, most critically, DNA.
The alkylation of DNA, particularly at the N7 position of guanine bases, can lead to several cytotoxic consequences:
-
Intra- and Interstrand Cross-linking: The bifunctional nature of this compound allows for the formation of covalent bonds between adjacent guanine bases on the same DNA strand (intrastrand) or on opposite strands (interstrand). Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, a critical step for both DNA replication and transcription.
-
DNA Strand Breaks: The formation of DNA adducts can destabilize the DNA structure, leading to single- or double-strand breaks.
-
Inhibition of DNA Synthesis and Repair: The presence of bulky adducts and cross-links on the DNA template physically obstructs the action of DNA polymerases and other enzymes involved in DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.
Preclinical Studies
Early preclinical evaluations of this compound demonstrated its cytotoxic activity against various tumor models, both in vitro and in vivo.
In Vitro Cytotoxicity
While specific IC50 values from the earliest studies are not extensively documented in readily available literature, later research has provided some insights. For example, a more recent study investigating bromohexitols reported the in vitro cytotoxicity of Dibromomannitol (this compound) against the HCT116 human colon cancer cell line.
| Cell Line | Compound | IC50 (µM) |
| HCT116 | Dibromomannitol | > 100 |
Note: This data is from a recent study and may not fully represent the scope of early preclinical findings. The high IC50 value in this specific cell line does not preclude efficacy in other, more sensitive cancer types, particularly hematological malignancies for which it was primarily developed.
In Vivo Antitumor Activity
This compound showed notable activity in murine models of leukemia and other tumors.
| Tumor Model | Animal Model | Dosing Regimen | Key Findings |
| L1210 Leukemia | Mice | 850 mg/kg (single i.p. dose) | Improved spleen cell response to mitogens.[1] |
| Murine Ependymoblastoma | Mice | Not Specified | Showed activity against this tumor model.[2] |
Experimental Workflow for In Vivo Antitumor Efficacy Screening:
Early Clinical Studies
Clinical investigations of this compound focused on its efficacy in hematological malignancies, particularly Chronic Myeloid Leukemia (CML) and Polycythemia Vera (PV).
Chronic Myeloid Leukemia (CML)
A significant early clinical trial was a prospective randomized study conducted by the Cancer and Leukemia Group B (CALGB), comparing this compound (referred to as Dibromomannitol or DBM) with busulfan in previously untreated, Philadelphia chromosome-positive CML patients.[3]
| Treatment Group | Number of Patients | Number of Remissions | Median Duration of Disease Control (months) | Median Survival (months) |
| This compound (DBM) | 20 | 14 | 26 | 44 |
| Busulfan | 20 | 15 | 34 | 44 |
The study concluded that this compound was as effective as busulfan in the treatment of the chronic phase of CML, with a more predictable myelosuppressive action. However, busulfan demonstrated an advantage in providing more prolonged disease control off-treatment.[3]
Polycythemia Vera (PV)
This compound was also investigated for the treatment of Polycythemia Vera. Early studies suggested its utility in managing this myeloproliferative disorder. One study highlighted that when applied as pulse therapy, this compound did not appear to induce extra leukemia cases.[4] While specific quantitative data from these early PV trials are sparse in the available literature, its use was noted by the Polycythemia Vera Study Group.
Pharmacokinetics
Detailed pharmacokinetic data from the earliest human studies of this compound are not well-documented in publicly accessible literature. However, studies of structurally related hexitol derivatives, such as dibromodulcitol, provide some indication of the likely pharmacokinetic profile. For dibromodulcitol, a one-compartment model with first-order absorption and elimination was proposed, with a plasma half-life of approximately 158 minutes. It is reasonable to infer that this compound would also exhibit relatively rapid absorption and elimination.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
While specific protocols from early studies are not available, a typical cytotoxicity assay from that era would have involved the following steps:
-
Cell Culture: Propagation of a cancer cell line (e.g., L1210 murine leukemia) in an appropriate culture medium supplemented with serum.
-
Cell Plating: Seeding a known number of cells into multi-well plates.
-
Drug Exposure: Addition of this compound at various concentrations to the cell cultures. A vehicle control (the solvent used to dissolve this compound) would be included.
-
Incubation: Incubation of the cells for a defined period (e.g., 48-72 hours) to allow the drug to exert its effect.
-
Viability Assessment: Determination of cell viability using methods such as:
-
Dye Exclusion: Staining with a dye like trypan blue, where viable cells with intact membranes exclude the dye, and non-viable cells take it up.
-
Metabolic Assays: (More common in later "early" studies) Use of tetrazolium salts (e.g., MTT) which are reduced by metabolically active cells to a colored formazan product, quantifiable by spectrophotometry.
-
-
Data Analysis: Calculation of the percentage of cell viability relative to the control and determination of the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Murine Leukemia Model (General Protocol)
-
Animal Model: Use of a suitable mouse strain (e.g., DBA/2 or BDF1).
-
Tumor Inoculation: Intraperitoneal (i.p.) or intravenous (i.v.) injection of a known number of leukemia cells (e.g., L1210 or P388).
-
Treatment: Administration of this compound via a specified route (e.g., i.p.) and schedule (e.g., daily for a set number of days). A control group would receive the vehicle.
-
Monitoring: Daily monitoring of the animals for signs of toxicity and measurement of survival time.
-
Endpoint: The primary endpoint is typically the increase in lifespan (ILS) of the treated animals compared to the control group, calculated as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
Conclusion
The early studies on this compound established its role as a cytotoxic alkylating agent with clinical efficacy in hematological malignancies, particularly Chronic Myeloid Leukemia. Its activity was found to be comparable to the then-standard therapy, busulfan, with a different safety profile. While the available data from this early period lacks the comprehensive quantitative detail of modern drug development programs, it provides a clear picture of the initial therapeutic potential and mechanism of action of this agent. Further research into its specific molecular targets and potential for combination therapies could be warranted in the context of modern oncology.
References
Methodological & Application
Mitobronitol In Vitro Assay Protocol for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol), also known as Myelobromol or Dibromodulcitol, is a brominated derivative of mannitol classified as an alkylating agent.[1] Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This process leads to the formation of DNA cross-links, which interfere with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2] These application notes provide a comprehensive overview of the in vitro assessment of this compound's anti-cancer effects, including detailed protocols for cytotoxicity, apoptosis, and cell cycle analysis in cancer cell lines.
Mechanism of Action
This compound acts as a bifunctional alkylating agent, meaning it has two reactive sites that can form cross-links within and between DNA strands. This extensive DNA damage is a potent inducer of cell cycle arrest and apoptosis. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. DNA damage activates signaling cascades that converge on the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and activates a cascade of caspases, the key executioner enzymes of apoptosis.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table summarizes the IC50 values for this compound (dibromodulcitol) against the hepatoma 3924A cancer cell line.
| Cell Line | Growth Phase | IC50 (µM) | Citation |
| Hepatoma 3924A | Exponential | 2.3 | [3] |
| Hepatoma 3924A | Stationary | 5.5 | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended that the final DMSO concentration be less than 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the this compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Bradford reagent for protein quantification
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, collect the cells and wash them with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the Bradford assay.
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add 50 µg of protein lysate from each sample.
-
Add the caspase-3 substrate (DEVD-pNA) to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
-
Cell Cycle Analysis by Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Cell Fixation:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 cells per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of this compound-induced cell cycle arrest.
-
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for Mitobronitol in cell culture
Application Notes: Mitobronitol in Cell Culture
1.0 Introduction
This compound (1,6-dibromo-1,6-dideoxy-D-mannitol) is a brominated sugar alcohol derived from D-mannitol.[1] It functions as a bifunctional alkylating agent, a class of compounds that forms covalent bonds with biological macromolecules.[1][2] Primarily utilized as an antineoplastic drug, its mechanism of action makes it a valuable tool in cancer research for studying DNA damage responses, cell cycle arrest, and apoptosis in various cancer cell lines.[2][3]
2.0 Mechanism of Action
As an alkylating agent, this compound's primary cytotoxic effect stems from its ability to induce DNA damage. The compound forms covalent cross-links between DNA strands, which physically obstructs DNA replication and transcription. This damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The DDR is orchestrated by key sensor kinases, primarily ATM (Ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), which activate downstream pathways. This can lead to several cellular outcomes, including:
-
Cell Cycle Arrest: To allow time for DNA repair, the DDR often activates checkpoint proteins like p53, leading to a halt in cell cycle progression, typically at the G2/M phase.
-
DNA Repair: The cell attempts to repair the DNA lesions through various repair mechanisms.
-
Apoptosis: If the DNA damage is too severe to be repaired, the DDR can trigger programmed cell death (apoptosis) to eliminate the compromised cell, often through p53-mediated pathways that involve the Bax/Bcl-2 protein families.
3.0 Applications in Cell Culture
This compound is primarily used in vitro to:
-
Assess the cytotoxic and anti-proliferative effects on various cancer cell lines.
-
Investigate mechanisms of drug resistance.
-
Study the DNA damage response and apoptotic signaling pathways.
-
Screen for synergistic effects when used in combination with other therapeutic agents.
4.0 Handling and Safety Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazard Identification: this compound is harmful if swallowed (H302) and is suspected of causing cancer (H351).
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust. Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store locked up in a tightly sealed container in a dry, well-ventilated place.
-
Disposal: Dispose of waste material and contaminated items in accordance with approved institutional, local, and national regulations for hazardous chemical waste.
Protocols: Standard Operating Procedure for this compound
5.0 Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution for serial dilution.
Materials:
-
This compound powder (CAS No: 488-41-5)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Note: Gentle warming in a 37°C water bath may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label aliquots clearly with the compound name, concentration, solvent, date, and your initials.
-
Store aliquots at -20°C or -80°C for long-term stability.
6.0 General Workflow for Cell-Based Assays
The following diagram outlines the standard workflow for treating cultured cells with this compound and performing a downstream analysis, such as a cytotoxicity assay.
7.0 Protocol: Cell Viability Assessment using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on a chosen cell line and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
This compound stock solution (from Protocol 5.0)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and untreated controls. d. Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to adhere.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM. b. Include a vehicle control by preparing a dilution of DMSO equivalent to the highest concentration used for this compound. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control. d. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The response to chemotherapy is often time-dependent.
-
MTT Assay: a. After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. e. Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
Data Acquisition: a. Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_Treated / Absorbance_VehicleControl) x 100 b. Plot the percentage of viability against the log of the this compound concentration. c. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
8.0 Data Presentation: IC50 Values
The IC50 value is a critical parameter for evaluating the potency of a cytotoxic compound. These values are highly dependent on the cell line, exposure time, and assay conditions. Experimental determination is required for each specific context. Data should be recorded in a structured format for comparison.
Table 1: Template for Recording this compound IC50 Values (µM)
| Cell Line | Cancer Type | 24h Incubation | 48h Incubation | 72h Incubation |
| e.g., MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| e.g., HCT116 | Colorectal Carcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| e.g., A549 | Lung Carcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| e.g., PC-3 | Prostate Adenocarcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| [Add Cell Line] | [Add Cancer Type] | [Insert Data] | [Insert Data] | [Insert Data] |
References
Application Notes and Protocols for Mitobronitol Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a brominated derivative of mannitol and functions as an alkylating agent in cancer research.[1] Due to its hydrophobic nature, this compound is practically insoluble in water but exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO).[2] This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions using DMSO as the solvent.
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the behavior of the compound in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂Br₂O₄ | [1] |
| Molar Mass | 307.97 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility in Water | Insoluble | |
| Solubility in DMSO | Soluble (Estimated ≥ 20 mg/mL) | |
| Storage Temperature (Solid) | -20°C | |
| Storage Temperature (in DMSO) | -20°C to -80°C |
Mechanism of Action: DNA Alkylation
This compound exerts its cytotoxic effects through DNA alkylation. As an alkylating agent, it forms covalent bonds with DNA, leading to the cross-linking of DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Safety Precautions
This compound is a cytotoxic agent and should be handled with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All materials that come into contact with this compound should be decontaminated or disposed of as hazardous waste according to institutional guidelines.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental requirements and the determined solubility of this compound.
-
Calculate the required mass of this compound:
-
Molarity (M) = moles/liter
-
Moles = Mass (g) / Molar Mass ( g/mol )
-
For a 10 mM (0.01 M) solution in 1 mL (0.001 L):
-
Mass (g) = 0.01 mol/L * 0.001 L * 307.97 g/mol = 0.0030797 g = 3.08 mg
-
-
-
Weighing this compound:
-
In a chemical fume hood, carefully weigh out 3.08 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell-Based Assays
The high concentration of DMSO in the stock solution is toxic to cells. Therefore, it is crucial to dilute the stock solution to a final working concentration where the DMSO concentration is typically below 0.1% - 0.5% (v/v) in the final cell culture medium.
-
Determine the final desired this compound concentration and the maximum allowable DMSO concentration for your cell line.
-
Perform serial dilutions of the 10 mM this compound stock solution in sterile cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without this compound.
Stability and Storage
This compound in solid form should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). To minimize degradation, avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of compounds in DMSO can be affected by the presence of water; therefore, using anhydrous DMSO and storing it properly is recommended.
Troubleshooting
| Problem | Possible Cause | Solution |
| This compound does not fully dissolve in DMSO. | The concentration exceeds the solubility limit. | Try gentle warming (37°C) or sonication. If it still does not dissolve, prepare a lower concentration stock solution. |
| Precipitate forms when diluting the stock solution in aqueous media. | The compound is "crashing out" of the solution due to its low aqueous solubility. | Perform serial dilutions in the aqueous medium. Ensure rapid and thorough mixing upon addition of the DMSO stock to the medium. |
| Inconsistent experimental results. | Degradation of this compound in the stock solution. | Prepare fresh stock solution. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Cell toxicity observed in the vehicle control. | The final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration by preparing a more concentrated stock solution or by performing further dilutions. |
References
Application Notes and Protocols for Mitobronitol Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a hexitol derivative classified as a DNA alkylating agent.[1][2] Its mechanism of action involves the formation of covalent bonds with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3] These characteristics make this compound a compound of interest for investigation in various cancer types. Preclinical studies utilizing mouse xenograft models are crucial for evaluating the in vivo efficacy, toxicity, and pharmacokinetic profile of novel anticancer agents like this compound.
This document provides detailed application notes and standardized protocols for the administration of this compound in mouse xenograft models. It is intended to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this compound.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As an alkylating agent, it transfers alkyl groups to nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[3] This process leads to the formation of DNA adducts and can result in interstrand and intrastrand crosslinks.[3] These DNA lesions disrupt the normal processes of DNA replication and transcription.
The substantial DNA damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and initiates cellular responses. If the damage is too severe to be repaired, the cell cycle is arrested, and the intrinsic apoptotic pathway is activated. This cascade involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, which are the executioners of apoptosis.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Representative Mouse Xenograft Model (Hypothetical Data)
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | Intraperitoneal (IP) | Daily for 14 days | 0 | - |
| This compound | 50 | Intraperitoneal (IP) | Daily for 14 days | 45 | <0.05 |
| This compound | 100 | Intraperitoneal (IP) | Daily for 14 days | 70 | <0.01 |
| This compound | 100 | Oral (PO) | Daily for 14 days | 55 | <0.05 |
Note: This table presents hypothetical data for illustrative purposes. Actual tumor growth inhibition will vary depending on the cancer cell line, mouse strain, and other experimental conditions. Researchers should perform dose-response studies to determine the optimal dosing regimen.
Table 2: Pharmacokinetic Parameters of this compound in Mice (Representative Data)
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 50 | 15.2 | 0.25 | 35.8 | 2.1 | 100 |
| Intraperitoneal (IP) | 100 | 12.5 | 0.5 | 42.3 | 2.5 | ~80-90 |
| Oral (PO) | 100 | 4.8 | 1.0 | 15.1 | 2.3 | ~30-40 |
Note: This table contains representative pharmacokinetic data. Actual values should be determined experimentally.
Table 3: Acute Toxicity Profile of this compound in Mice
| Parameter | Value | Route of Administration | Mouse Strain | Reference |
| LD50 | ~1500-2000 mg/kg | Intraperitoneal | Not Specified | |
| Primary Toxicity | Myelosuppression | Not Specified | Not Specified |
Note: LD50 is the dose that is lethal to 50% of the test animals. Myelosuppression, a decrease in the production of blood cells, is a known side effect of many alkylating agents.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions using the recommended growth medium and supplements. Harvest cells during the logarithmic growth phase.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude, NOD/SCID, or NSG mice), typically 6-8 weeks of age. Allow the mice to acclimatize for at least one week before any experimental procedures.
-
Cell Preparation: Wash the harvested cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 2-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize the mouse using an appropriate anesthetic agent. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: V = (Length x Width²) / 2 .
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
-
Formulation:
-
For Intraperitoneal (IP) Injection: Dissolve this compound in a suitable vehicle, such as sterile saline or PBS. A small amount of a solubilizing agent (e.g., DMSO, followed by dilution in saline) may be necessary. Ensure the final concentration of the solubilizing agent is non-toxic to the animals.
-
For Oral (PO) Gavage: Formulate this compound in a vehicle suitable for oral administration, such as corn oil or a 0.5% methylcellulose solution.
-
-
Dose Determination: The appropriate dose of this compound should be determined through a maximum tolerated dose (MTD) study. Based on available toxicity data, initial dose-ranging studies could start from 25-50 mg/kg.
-
Administration:
-
IP Injection: Administer the formulated this compound solution into the intraperitoneal cavity of the mouse using a 27-gauge needle. The injection volume should typically not exceed 10 mL/kg.
-
Oral Gavage: Administer the this compound suspension directly into the stomach of the mouse using a ball-tipped gavage needle. The gavage volume should generally not exceed 10 mL/kg.
-
-
Dosing Schedule: The dosing schedule will depend on the goals of the study and the MTD. A common schedule is daily administration for a period of 14-21 days.
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Volume and Body Weight: Continue to measure tumor volume and monitor the body weight of each mouse every 2-3 days throughout the treatment period. Significant body weight loss (>15-20%) can be an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, grooming, or food and water intake.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the mice.
-
Tissue Collection: Excise the tumors and weigh them. Tissues such as the liver, spleen, and bone marrow can be collected for histological or molecular analysis to assess toxicity and mechanism of action.
Visualizations
Caption: Experimental workflow for this compound administration in a mouse xenograft model.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Toxicity, antitumour and haematological effects of 1,2-anhydro-6-bromogalactitol and d-mannitol: a comparison with the related dibromo- and dianhydro-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trials with the hexitol derivatives in the U.S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
Determining the Potency of Mitobronitol: Application Notes and Protocols for IC50 Determination in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol (also known as Dibromomannitol or DBM) is an alkylating agent that has been investigated for its therapeutic potential in myeloproliferative disorders, including chronic myeloid leukemia.[1][2] As a cytotoxic agent, a crucial parameter for characterizing its anti-leukemic activity is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, providing a quantitative measure of its potency.[3]
These application notes provide detailed protocols for determining the IC50 values of this compound in various leukemia cell lines. The methodologies described herein are based on commonly used colorimetric and luminescent cell viability assays. Additionally, this document includes a template for data presentation and diagrams to illustrate the experimental workflow and the putative signaling pathway of this compound.
Data Presentation: this compound IC50 Values in Leukemia Cell Lines
| Leukemia Cell Line | Cell Type | This compound IC50 (µM) | Assay Method | Incubation Time (hours) | Reference |
| e.g., HL-60 | Acute Promyelocytic Leukemia | Data not available | e.g., MTT Assay | e.g., 72 | [Internal Data] |
| e.g., K562 | Chronic Myeloid Leukemia | Data not available | e.g., CellTiter-Glo® | e.g., 72 | [Internal Data] |
| e.g., MOLM-13 | Acute Myeloid Leukemia | Data not available | e.g., XTT Assay | e.g., 72 | [Internal Data] |
| e.g., CCRF-CEM | Acute Lymphoblastic Leukemia | Data not available | e.g., MTT Assay | e.g., 72 | [Internal Data] |
| e.g., U937 | Histiocytic Lymphoma | Data not available | e.g., CellTiter-Glo® | e.g., 72 | [Internal Data] |
Experimental Protocols
The following are detailed protocols for two common and reliable methods for determining the IC50 of this compound in suspension leukemia cell lines: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4]
Materials:
-
Leukemia cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Centrifuge the cells and resuspend them in fresh complete culture medium at a density of 0.5-1.0 x 10^5 cells/mL.[1]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A starting range of 0.1 µM to 100 µM is recommended, but may need to be optimized.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Add 100 µL of the this compound dilutions or control solutions to the respective wells, resulting in a final volume of 200 µL per well.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Leukemia cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay for cell preparation and seeding into an opaque-walled 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as described in the MTT assay for preparing and adding the this compound dilutions and controls.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of cell suspension).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Putative Signaling Pathway of this compound in Leukemia Cells
Caption: Alkylating agent-induced apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comparative study of dibromomannitol and busulfan in the treatment of chronic myeloid leukemia. A study of cancer and leukemia group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel mitochondria-targeting compounds selectively kill human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: DNA Alkylation Assay Protocol using Mitobronitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a bifunctional alkylating agent that has been utilized in cancer chemotherapy. Its mechanism of action involves the covalent modification of DNA, primarily through the formation of interstrand and intrastrand cross-links.[1] These DNA lesions block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The assessment of DNA alkylation is crucial for understanding the genotoxic potential and mechanism of action of compounds like this compound. This application note provides detailed protocols for assessing DNA alkylation by this compound, focusing on the detection of DNA cross-links and adducts.
Principle of DNA Alkylation by this compound
This compound possesses two reactive bromine atoms that can undergo nucleophilic substitution reactions with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This leads to the formation of mono-adducts and, subsequently, DNA cross-links. These cross-links are highly cytotoxic lesions that trigger cellular DNA damage responses.
Quantitative Data Summary
Quantitative data on the cytotoxic and DNA alkylating activity of this compound is essential for designing and interpreting experiments. While extensive public data for this compound is limited, the following tables provide a representative summary of typical data obtained for a bifunctional alkylating agent.
Table 1: Cytotoxicity of a Representative Bifunctional Alkylating Agent in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| HeLa | Cervical Cancer | 15.5[2] |
| MCF-7 | Breast Cancer | 27.3[3] |
| A549 | Lung Cancer | 15.8[4] |
Table 2: Quantification of DNA Cross-links by Comet Assay
| Treatment Concentration (µM) | % Tail DNA (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.8 |
| 10 | 3.8 ± 1.2 |
| 25 | 2.5 ± 0.9 |
| 50 | 1.7 ± 0.6 |
| 100 | 1.1 ± 0.4 |
Note: A decrease in % Tail DNA after a challenge with a DNA-damaging agent (e.g., radiation) is indicative of DNA cross-linking.
Table 3: Quantification of DNA Adducts by ³²P-Postlabeling Assay
| Treatment Concentration (µM) | Relative Adduct Level (Adducts per 10⁸ Nucleotides) |
| 0 (Control) | Not Detected |
| 10 | 5.3 ± 1.1 |
| 25 | 12.8 ± 2.5 |
| 50 | 28.4 ± 5.1 |
| 100 | 55.7 ± 9.8 |
Experimental Protocols
Cell Culture and Treatment
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to attach and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of this compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) in all experiments.
DNA Alkylation Assay: Modified Alkaline Comet Assay for DNA Cross-links
This assay measures the ability of this compound to induce DNA cross-links, which reduce the migration of DNA in an electric field after being subjected to a fixed amount of DNA strand breaks.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Comet slides (frosted microscope slides pre-coated with 1% normal melting point agarose)
-
Low melting point agarose (0.5% in PBS)
-
X-ray source or other source of ionizing radiation
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Mix 10 µL of cell suspension with 90 µL of 0.5% low melting point agarose at 37°C.
-
Pipette the cell/agarose mixture onto a pre-coated comet slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Carefully remove the coverslip and irradiate the slides on ice with a fixed dose of X-rays (e.g., 5 Gy) to induce a consistent level of DNA strand breaks.
-
Immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
Gently remove the slides and neutralize by washing three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with a suitable fluorescent dye.
-
Analyze the slides using a fluorescence microscope equipped with an imaging system. Quantify the amount of DNA in the tail versus the head of the comet. A decrease in tail DNA in this compound-treated cells compared to control cells (treated only with the damaging agent) indicates the presence of DNA cross-links.
DNA Adduct Analysis: ³²P-Postlabeling Assay
This highly sensitive method allows for the detection and quantification of DNA adducts.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (e.g., polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Isolate high-quality genomic DNA from treated and control cells using a standard DNA extraction method.
-
Digest 5-10 µg of DNA to 3'-monophosphate nucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by digesting the normal nucleotides to nucleosides with nuclease P1.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detect and quantify the adduct spots using a phosphorimager or by autoradiography.
-
Calculate the relative adduct levels by comparing the radioactivity of the adduct spots to the total amount of DNA analyzed.
Signaling Pathways and Experimental Workflows
DNA Damage Response to this compound-Induced Cross-links
This compound-induced DNA interstrand cross-links are recognized by the Fanconi Anemia (FA) pathway. This leads to the monoubiquitination of the FANCI-FANCD2 complex, which in turn coordinates downstream repair processes involving nucleases, translesion synthesis polymerases, and homologous recombination. The stalled replication forks caused by these lesions also activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which phosphorylates downstream targets like CHK1 to initiate cell cycle arrest and facilitate DNA repair.
General Workflow for Assessing DNA Alkylation
The following diagram illustrates a typical workflow for investigating the DNA alkylating properties of a compound like this compound.
Conclusion
This application note provides a framework for assessing the DNA alkylating properties of this compound. The detailed protocols for the modified alkaline comet assay and the ³²P-postlabeling assay offer robust methods for the detection and quantification of DNA cross-links and adducts, respectively. Understanding the extent and nature of DNA damage induced by this compound is critical for elucidating its mechanism of action and for the development of more effective cancer therapies. The provided diagrams offer a visual representation of the cellular response to this compound-induced DNA damage and a general workflow for its investigation.
References
- 1. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Note: Measuring Mitobronitol-Induced DNA Damage Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is an anticancer drug classified as a bifunctional alkylating agent.[1][2] Its mechanism of action involves the covalent modification of DNA, leading to the formation of DNA adducts and cross-links.[3] This damage disrupts essential cellular processes like DNA replication and transcription, ultimately inducing cytotoxicity in rapidly dividing cancer cells.[2] The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive and versatile method for detecting a broad spectrum of DNA damage, including single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites, at the individual cell level.[4] This application note provides a detailed protocol for utilizing the alkaline Comet assay to quantify DNA damage induced by this compound.
The principle of the Comet assay is based on the migration of fragmented DNA in an electric field. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks and relaxed supercoiling, migrates away from the nucleus, forming a "comet" shape with a head of intact DNA and a tail of damaged DNA fragments. The intensity and length of the comet tail are proportional to the extent of DNA damage.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment measuring this compound-induced DNA damage in a human cancer cell line (e.g., HeLa) using the alkaline Comet assay. Data are presented as the mean ± standard deviation (SD) of key Comet assay parameters.
| This compound Concentration (µM) | % DNA in Tail (Mean ± SD) | Olive Tail Moment (Mean ± SD) | Tail Length (µm) (Mean ± SD) |
| 0 (Vehicle Control) | 3.5 ± 1.2 | 1.8 ± 0.6 | 15.2 ± 4.5 |
| 10 | 15.2 ± 3.8 | 8.1 ± 2.1 | 35.7 ± 8.9 |
| 25 | 32.8 ± 6.5 | 17.5 ± 4.3 | 68.4 ± 12.1 |
| 50 | 58.1 ± 8.9 | 30.9 ± 7.2 | 95.3 ± 15.6 |
| 100 | 75.4 ± 10.2 | 42.6 ± 9.8 | 112.8 ± 18.3 |
Note: This data is illustrative and intended to demonstrate a typical dose-dependent response. Actual results may vary depending on the cell type, treatment conditions, and experimental setup.
Experimental Protocols
This section provides a detailed methodology for performing the alkaline Comet assay to measure this compound-induced DNA damage.
Materials and Reagents
-
This compound (appropriate stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)
-
Microscope slides (frosted end)
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for Comet assay
Cell Culture and Treatment
-
Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into multi-well plates at a density that will result in a sub-confluent monolayer on the day of the experiment.
-
Prepare serial dilutions of this compound in a cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add the this compound-containing medium or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 2-24 hours).
Comet Assay Protocol
-
Slide Preparation:
-
Prepare a 1% solution of NMP agarose in distilled water by boiling.
-
Dip clean microscope slides in the molten NMP agarose, wipe the back of the slide, and let it air dry to create a pre-coated layer.
-
-
Cell Encapsulation:
-
After this compound treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization, neutralize with a complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Prepare a 0.7% LMP agarose solution in PBS and maintain it at 37°C.
-
Mix 10 µL of the cell suspension with 90 µL of the LMP agarose.
-
Pipette 75 µL of this cell-agarose mixture onto a pre-coated slide and gently spread it with a coverslip.
-
Place the slides on a cold flat surface (4°C) for 10-15 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the coverslips.
-
Immerse the slides in freshly prepared, cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight) in the dark.
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Allow the DNA to unwind for 20-40 minutes at 4°C in the dark.
-
Apply a voltage of approximately 1 V/cm (e.g., 25 V for a 25 cm tank) and adjust the current to ~300 mA.
-
Perform electrophoresis for 20-30 minutes at 4°C in the dark.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides from the tank and place them on a tray.
-
Wash the slides three times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with a suitable DNA stain (e.g., SYBR® Green I) for 5-10 minutes in the dark.
-
Gently rinse the slides with distilled water and allow them to dry.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope equipped with the appropriate filter set.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using specialized Comet assay software to quantify parameters such as % DNA in the tail, tail length, and Olive tail moment.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced DNA damage and the experimental workflow of the Comet assay.
Caption: this compound-induced DNA damage pathway.
Caption: Alkaline Comet assay experimental workflow.
References
Application Notes & Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Mitobronitol Efficacy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-Derived Xenograft (PDX) models have become indispensable tools in translational oncology research.[1] These models are developed by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse host.[2][3] Unlike traditional cell line-derived xenografts, PDX models better retain the histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment.[4][5] This fidelity makes them more predictive of clinical outcomes and invaluable for preclinical evaluation of novel cancer therapies.
This document provides a detailed guide for establishing and utilizing PDX models to investigate the efficacy of Mitobronitol, a DNA alkylating agent. The protocols outlined cover the entire workflow, from patient tissue acquisition and model establishment to drug efficacy assessment and downstream molecular analysis.
About this compound
This compound (1,6-dibromo-1,6-dideoxy-D-mannitol) is an alkylating agent with antineoplastic activity. Its mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking and the creation of DNA adducts. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. Understanding this mechanism is key to designing effective preclinical studies and identifying relevant biomarkers for treatment response.
Experimental Workflows & Signaling Pathways
PDX Model Establishment Workflow
The successful establishment of a PDX model is a multi-step, time-sensitive process requiring careful coordination. The general workflow involves obtaining fresh patient tumor tissue, processing it into viable fragments, and implanting these fragments into immunodeficient mice.
Caption: Workflow for Patient-Derived Xenograft (PDX) model establishment and propagation.
This compound Efficacy Study Workflow
Once a PDX model is established and expanded, it can be used for preclinical drug efficacy studies. This involves cohort creation, treatment administration, and comprehensive data collection to evaluate the drug's anti-tumor activity.
Caption: Workflow for conducting a this compound efficacy study using a PDX model.
This compound's Mechanism: DNA Damage Response & Apoptosis
This compound, as a DNA alkylating agent, induces significant cellular stress by damaging DNA. This activates the DNA Damage Response (DDR) pathway, a sophisticated network that senses the damage and signals for cell cycle arrest to allow for repair. If the damage is too severe, the DDR pathway can trigger apoptosis (programmed cell death), primarily through the intrinsic, or mitochondrial, pathway.
Caption: this compound-induced DNA Damage Response (DDR) pathway activation.
Caption: The intrinsic apoptosis signaling pathway activated by p53.
Detailed Experimental Protocols
Disclaimer: All procedures involving human tissues and live animals must be approved by the relevant Institutional Review Board (IRB), Institutional Animal Care and Use Committee (IACUC), and Institutional Biosafety Committee (IBC). Work with human tissues should follow Animal Biosafety Level 2 (ABSL-2) procedures.
Protocol 3.1: PDX Model Establishment
This protocol details the initial phase of creating a PDX model from a fresh patient tumor specimen.
Materials:
-
Sterile transport media (e.g., DMEM or RPMI with 10% FBS and 1% penicillin/streptomycin).
-
Sterile petri dishes, scalpels, and forceps.
-
Phosphate-buffered saline (PBS).
-
Immunodeficient mice (e.g., NOD-SCID, NSG™), 6-8 weeks old, female (unless contraindicated, e.g., prostate cancer).
-
Anesthetics (e.g., ketamine/xylazine solution or isoflurane).
-
Surgical tools and tissue adhesive/sutures.
-
Biosafety cabinet.
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgery or biopsy under an IRB-approved protocol. The tissue should be placed in sterile transport media immediately.
-
Transport: Transport the specimen to the laboratory on ice. The implantation should occur as quickly as possible, ideally within 3 hours of collection.
-
Tissue Processing:
-
Inside a biosafety cabinet, wash the tumor tissue with sterile PBS to remove any blood or debris.
-
Carefully remove any non-necrotic, viable-looking tumor tissue. Avoid necrotic areas.
-
Using a sterile scalpel, mince the tumor into small fragments of approximately 2-3 mm³.
-
-
Implantation (Subcutaneous):
-
Anesthetize the mouse according to IACUC-approved procedures.
-
Shave the fur from the implantation site (typically the dorsal flank).
-
Make a small, shallow incision (~5 mm) in the skin.
-
Using forceps, create a small subcutaneous pocket.
-
Implant one or two tumor fragments into the pocket.
-
Close the incision with tissue adhesive or a wound clip.
-
-
Post-Operative Care:
-
Move the mouse to a warm recovery cage and monitor until it is fully ambulatory.
-
Return the mouse to sterile housing and monitor for any signs of distress.
-
-
Tumor Growth and Passaging:
-
Monitor mice 2-3 times per week for tumor growth by visual inspection and caliper measurement.
-
When the tumor (now F1 generation) reaches approximately 1.0-1.5 cm in diameter (typically 4-10 weeks), euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 3 for passaging into new host mice (F2 generation) and for cryopreservation.
-
Use early-passage PDXs (less than 5th passage) for studies to ensure the model retains the characteristics of the original tumor.
-
Protocol 3.2: this compound In Vivo Efficacy Study
This protocol describes how to conduct a drug efficacy study once a PDX model is successfully established and expanded.
Materials:
-
Established PDX model with a sufficient number of tumor-bearing mice (e.g., F3 or F4 generation).
-
This compound (pharmaceutical grade).
-
Sterile vehicle for drug formulation (e.g., saline, DMSO/Cremophor solution).
-
Dosing equipment (e.g., gavage needles, sterile syringes).
-
Digital calipers.
-
Animal scale.
Procedure:
-
Cohort Expansion: Expand the desired PDX model to generate a sufficient number of tumor-bearing mice for the study.
-
Tumor Monitoring: Once tumors are palpable, begin measuring their dimensions with digital calipers 2-3 times per week. Calculate tumor volume (TV) using the formula: TV (mm³) = [Length × (Width)²] / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is common). Ensure the average tumor volume is similar across all groups at the start of the study.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution on the same schedule and route as the treatment group.
-
This compound Group: Administer this compound at the predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal, intravenous) depends on the drug's properties and the study design.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times weekly for all mice.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint: Continue the study until a predetermined endpoint is reached. This could be a specific number of days, or when tumors in the control group reach a maximum allowed size (e.g., 2000 mm³), or when an animal shows signs of excessive toxicity.
-
Tissue Harvest: At the study endpoint, euthanize the mice and carefully resect the tumors. Weigh each tumor. Collect a portion of the tumor for fixation in 10% neutral buffered formalin (for histology/IHC) and snap-freeze another portion in liquid nitrogen (for molecular analysis).
Protocol 3.3: Histology and Immunohistochemistry (IHC)
This protocol outlines the basic steps for H&E staining and IHC to analyze harvested tumor tissues.
Materials:
-
10% Neutral Buffered Formalin.
-
Paraffin processing and embedding reagents/equipment.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
IHC reagents: antigen retrieval solution, blocking buffers, primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3), secondary antibodies, detection system (e.g., DAB), and counterstain.
Procedure:
-
Fixation and Processing: Fix tumor samples in formalin for 24-48 hours, then process and embed them in paraffin wax (FFPE).
-
Sectioning: Cut 4-5 µm sections from the FFPE blocks using a microtome and mount them on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin, followed by eosin, according to standard protocols.
-
Dehydrate and mount with a coverslip.
-
A pathologist should review the slides to confirm the PDX model retains the histopathology of the original patient tumor.
-
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate sections as above.
-
Perform antigen retrieval using heat and an appropriate buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) at the optimal dilution and time.
-
Wash and incubate with a labeled secondary antibody.
-
Apply the detection reagent (e.g., DAB substrate) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
-
Analysis: Quantify the IHC staining using manual scoring by a pathologist or digital image analysis software. Compare the expression of markers between the control and this compound-treated groups.
Data Presentation
Quantitative data from PDX studies should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.
Table 1: Example Animal Cohort and Treatment Groups
| Group | Treatment | Dose | Route | Schedule | No. of Animals (n) |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | PO | Daily x 21 days | 10 |
| 2 | This compound | 50 mg/kg | PO | Daily x 21 days | 10 |
| 3 | Positive Control | (Specify) | (Specify) | (Specify) | 10 |
Table 2: Example Tumor Volume (TV) Data (mm³)
| Day | Vehicle (Mean ± SEM) | This compound (Mean ± SEM) |
|---|---|---|
| 0 | 155.2 ± 12.1 | 153.9 ± 11.8 |
| 4 | 248.6 ± 20.5 | 201.4 ± 15.3 |
| 7 | 410.3 ± 35.1 | 255.7 ± 21.9 |
| 11 | 689.1 ± 58.7 | 310.2 ± 28.4 |
| 14 | 950.5 ± 81.2 | 345.6 ± 33.1 |
| 18 | 1344.8 ± 110.6 | 398.1 ± 40.2 |
| 21 | 1789.3 ± 145.9 | 452.5 ± 48.7 |
Table 3: Example Summary of Treatment Efficacy at Endpoint (Day 21)
| Group | Mean Final TV (mm³) | % Tumor Growth Inhibition (TGI)* | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1789.3 | - | +5.2% |
| This compound | 452.5 | 74.7% | -3.1% |
% TGI is calculated using the formula: [1 - (Mean TV of Treated / Mean TV of Control)] x 100
Table 4: Example Immunohistochemistry Scoring
| Group | Ki-67 (% Positive Cells) | Cleaved Caspase-3 (H-Score) |
|---|---|---|
| Vehicle Control | 78.5 ± 6.2 | 15.3 ± 4.1 |
| This compound | 15.1 ± 3.9 | 189.6 ± 22.5 |
(Data presented as Mean ± SEM)
References
- 1. td2inc.com [td2inc.com]
- 2. Designing and Implementing Superior Patient-derived xenograft (PDX) Models | LIDE Biotech [lidebiotech.com]
- 3. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 5. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitotane (Formerly Mitobronitol) in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitotane, also known as o,p'-DDD, is a derivative of the insecticide DDT and is the only drug approved for the treatment of adrenocortical carcinoma (ACC).[1][2] Its primary mechanism of action involves inducing mitochondrial dysfunction, leading to apoptosis and inhibition of steroidogenesis.[2][3] These application notes provide recommended concentrations and detailed protocols for utilizing Mitotane in various in vitro experimental settings. The therapeutic plasma concentration of Mitotane in patients is typically maintained between 14 and 20 mg/L (approximately 40–60 µM), and many in vitro studies aim to replicate this concentration range to achieve clinically relevant results.[3]
Data Presentation: Recommended Mitotane Concentrations
The effective concentration of Mitotane in vitro is highly dependent on the cell line, exposure time, and the specific assay being performed. The following table summarizes recommended concentration ranges based on published literature.
| Experiment Type | Cell Line | Recommended Concentration Range | Incubation Time | Key Observations | References |
| Cell Viability / Cytotoxicity (e.g., MTT, MTS Assay) | NCI-H295R | 5 µM - 100 µM | 24 - 120 hours | Dose- and time-dependent inhibition of cell proliferation. A 20% decrease in viability was seen at 62.5 µM after 24 hours. | |
| HAC-15 | 30 µM - 120 µM | Not Specified | IC50 of 39.4 ± 6.2 µM in sensitive cells and 102.2 ± 7.3 µM in resistant cells. | ||
| SW13 | 30 - 50 µM | Not Specified | Cytostatic and cytotoxic effects observed within the therapeutic window. | ||
| Apoptosis Induction (e.g., Caspase Activity, Annexin V Staining) | NCI-H295R | 20 µM - 100 µM | 24 hours | Increased caspase-3 and -7 activity observed at concentrations of 62.5 µM and above. 50 µM induced a significant increase in caspase-3/7 activity. | |
| Cell Cycle Analysis | HAC15, WM266-4 | 50 µM | 24 hours | Induction of cell cycle arrest in the G1 phase. | |
| Inhibition of Steroidogenesis (Cortisol & DHEAS secretion) | NCI-H295R | 2 µM - 32 µM (6.25 µM - 100 µM) | 24 hours | An 80% decrease in cortisol and DHEAS secretion was observed at concentrations as low as 6.25-12.5 µM. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of Mitotane on adherent adrenocortical carcinoma cell lines.
Materials:
-
Adherent ACC cells (e.g., NCI-H295R, HAC-15)
-
Complete cell culture medium
-
Mitotane (dissolved in an appropriate solvent, e.g., DMSO or ethanol)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Mitotane Treatment: Prepare serial dilutions of Mitotane in complete culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of Mitotane. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This protocol provides a method for quantifying caspase-3 and -7 activities, key markers of apoptosis.
Materials:
-
ACC cells
-
White-walled 96-well plates suitable for luminescence measurements
-
Mitotane
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of Mitotane as described in the MTT assay protocol (Steps 1 and 2).
-
Incubation: Incubate for the desired time (e.g., 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates higher caspase-3/7 activity and apoptosis induction.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of Mitotane-treated cells.
Materials:
-
ACC cells
-
6-well tissue culture plates
-
Mitotane
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Mitotane (e.g., 50 µM) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Mitotane's Mechanism of Action
Caption: Mitotane's multifaceted mechanism of action targeting mitochondria and key cellular processes.
Experimental Workflow for Determining Mitotane IC₅₀
Caption: A streamlined workflow for determining the IC₅₀ of Mitotane using the MTT assay.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Mitobronitol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is an alkylating agent that has been investigated for its cytotoxic effects against various cancer cell lines. As a DNA-damaging agent, this compound is understood to induce programmed cell death, or apoptosis. The ability to accurately quantify and understand the mechanisms of this compound-induced apoptosis is crucial for its evaluation as a potential therapeutic agent. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the progression of apoptosis in a cell population.
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry. Additionally, it outlines the key signaling pathways believed to be involved in this process.
Principle of Apoptosis Detection by Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables present illustrative data from a hypothetical experiment analyzing the apoptotic effects of this compound on a cancer cell line (e.g., Jurkat cells) after 24 and 48 hours of treatment. This data demonstrates how to structure and present quantitative flow cytometry results for clear comparison.
Table 1: Percentage of Apoptotic and Necrotic Cells after 24-Hour this compound Treatment
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) | Necrotic Cells (Annexin V- / PI+) (%) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 | 4.3 ± 0.6 |
| This compound (10 µM) | 75.8 ± 3.5 | 15.3 ± 1.8 | 6.5 ± 0.9 | 2.4 ± 0.5 | 21.8 ± 2.3 |
| This compound (50 µM) | 42.1 ± 4.2 | 35.7 ± 3.1 | 18.9 ± 2.5 | 3.3 ± 0.7 | 54.6 ± 4.8 |
| This compound (100 µM) | 20.5 ± 2.9 | 40.2 ± 3.8 | 35.1 ± 4.1 | 4.2 ± 0.9 | 75.3 ± 6.7 |
Table 2: Percentage of Apoptotic and Necrotic Cells after 48-Hour this compound Treatment
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) | Necrotic Cells (Annexin V- / PI+) (%) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM) | 94.5 ± 2.5 | 2.8 ± 0.6 | 2.1 ± 0.5 | 0.6 ± 0.2 | 4.9 ± 0.8 |
| This compound (10 µM) | 58.3 ± 4.1 | 20.1 ± 2.2 | 18.4 ± 1.9 | 3.2 ± 0.6 | 38.5 ± 3.5 |
| This compound (50 µM) | 21.7 ± 3.3 | 25.4 ± 2.9 | 48.6 ± 5.1 | 4.3 ± 0.8 | 74.0 ± 6.9 |
| This compound (100 µM) | 8.9 ± 1.8 | 15.6 ± 2.1 | 70.3 ± 6.5 | 5.2 ± 1.1 | 85.9 ± 7.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., Jurkat, HeLa, MCF-7) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period. For suspension cells like Jurkat, a starting density of 2 x 10^5 cells/mL is recommended. For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture Conditions: Culture the cells in a humidified incubator at 37°C with 5% CO2 in the appropriate complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).
Apoptosis Analysis by Flow Cytometry (Annexin V and PI Staining)
This protocol is based on commercially available Annexin V-FITC Apoptosis Detection Kits.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
1X Binding Buffer (typically 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to centrifuge tubes.
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Inactivate trypsin with complete medium and transfer the cell suspension to centrifuge tubes.
-
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).
-
Use unstained cells to set the baseline fluorescence.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants correctly.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express). Gate the cell population based on forward and side scatter to exclude debris. Use the compensated dot plot of Annexin V-FITC versus PI to quantify the percentage of cells in each of the four quadrants.
Signaling Pathways and Visualizations
This compound, as a DNA alkylating agent, induces DNA damage, which primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
This compound-Induced Intrinsic Apoptosis Pathway
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Logical Relationship of Flow Cytometry Quadrants
Caption: Interpretation of Annexin V and PI flow cytometry data.
Troubleshooting & Optimization
Troubleshooting Mitobronitol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitobronitol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brominated analog of mannitol and is classified as an alkylating agent.[1][2][3] Its primary mechanism of action involves the alkylation of DNA. It is believed to act through the formation of derived epoxide groups that can then react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[2][4] This alkylation can lead to DNA damage, cross-linking, and strand breaks, ultimately disrupting DNA replication and transcription, which induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Q2: What are the general solubility properties of this compound?
This compound is a white crystalline powder. It has very low solubility in water, reported as less than 1 mg/mL. It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
Q3: What is the recommended starting concentration of this compound for in vitro cancer cell line studies?
The optimal concentration of this compound will be cell-line specific and should be determined empirically through a dose-response experiment. However, for initial screening, a common approach is to test a wide range of concentrations. Based on typical IC50 values for other cytotoxic agents, a starting range of 0.1 µM to 100 µM is often used.
Q4: How should I prepare a stock solution of this compound?
Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent, with anhydrous DMSO being the most common choice. It is crucial to create a concentrated stock solution (e.g., 10-50 mM) so that the final concentration of the organic solvent in the cell culture medium is minimal (ideally ≤ 0.1% v/v, and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.
Q5: How long is a reconstituted stock solution of this compound stable?
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Local Concentration | Adding the stock solution too quickly or without adequate mixing can create localized areas of high this compound concentration, exceeding its solubility limit in the aqueous medium. | Add the this compound stock solution drop-wise into the vortex of the gently swirling or stirring cell culture medium. This ensures rapid and even dispersion. |
| Low Temperature of Media | Cell culture media is often stored at 4°C. Adding a concentrated stock solution to cold media can decrease the solubility of the compound. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| High Final Concentration of this compound | The desired final concentration of this compound in the experiment may be higher than its solubility limit in the complete cell culture medium. | Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium to determine the maximum achievable concentration without precipitation. If the desired concentration is too high, a reformulation of the experimental design may be necessary. |
| Excessive Volume of Stock Solution | Adding a large volume of the stock solution can lead to a "salting-out" effect, where the organic solvent causes other media components to precipitate. | Prepare a more concentrated stock solution of this compound in DMSO. This allows for the addition of a smaller volume to the cell culture medium to achieve the same final concentration, keeping the final DMSO concentration low. |
Issue 2: Delayed Precipitation After Incubation
Symptom: The cell culture medium is initially clear after the addition of this compound, but a precipitate forms after a period of incubation (hours to days).
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism during incubation can lead to changes in the pH of the culture medium. A shift in pH can alter the charge of this compound or other media components, reducing its solubility. | Ensure the cell culture medium is adequately buffered. Use of a CO2 incubator helps maintain the pH of bicarbonate-buffered media. If significant pH changes are observed, consider using a medium with a stronger buffering system or more frequent media changes. |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, particularly proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. | Reduce the serum concentration if experimentally feasible. Alternatively, consider using a serum-free medium formulation. If serum is required, prepare the this compound-containing medium fresh immediately before each experiment. |
| Evaporation of Media | Inadequate humidity in the incubator can lead to evaporation of water from the culture plates, increasing the concentration of all solutes, including this compound, which may then exceed its solubility limit. | Ensure proper humidification of the cell culture incubator. Use of culture flasks with filtered caps or sealing plates with gas-permeable membranes can help minimize evaporation. |
| Degradation of this compound | Over time in an aqueous environment, this compound may degrade into less soluble byproducts. | While specific degradation pathways for this compound in cell culture are not well-documented, it is advisable to prepare fresh this compound-containing media for each experiment and for long-term studies, to replenish the media at regular intervals. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (Molecular Weight: 307.96 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 3.08 mg of this compound powder and transfer it to a sterile polypropylene tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
(Optional) For long-term storage, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Preparing Working Solution and Treating Cells
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate, or flask)
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of stock solution required. For example, to make 10 mL of medium with a final concentration of 10 µM this compound:
-
(V1)(10 mM) = (10 mL)(10 µM)
-
V1 = 10 µL
-
-
Under sterile conditions, add the calculated volume of the this compound stock solution drop-wise to the pre-warmed cell culture medium while gently swirling.
-
Ensure the final DMSO concentration is below cytotoxic levels (typically ≤ 0.1%). In the example above, the final DMSO concentration is 0.1%.
-
Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
Include a vehicle control in your experiment (cells treated with medium containing the same final concentration of DMSO without this compound).
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. This compound | C6H12Br2O4 | CID 656655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Mitobronitol dosage for in vivo animal studies
Technical Support Center: Mitobronitol In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing this compound dosage in in vivo animal studies. It includes frequently asked questions (FAQs) and troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (1,6-dibromo-1,6-dideoxy-D-mannitol) is a brominated analog of mannitol with antineoplastic (anti-cancer) properties.[1] It functions as an alkylating agent, a class of drugs that works by attaching an alkyl group to DNA.[1][2] This process, likely occurring through derived epoxide groups, leads to the formation of covalent bonds with cellular DNA.[1] The resulting DNA damage disrupts DNA replication and transcription, which is particularly effective against rapidly dividing cells like cancer cells, ultimately leading to apoptosis (programmed cell death).[2]
References
Mitobronitol stock solution stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Mitobronitol stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] It is poorly soluble in water, with a reported solubility of less than 1 mg/mL.[2][3] For most experimental applications, DMSO is the solvent of choice for creating a concentrated stock solution.
Q2: How should I store the solid form of this compound?
A2: Solid this compound should be stored in a dry, dark environment.[1] For long-term storage (months to years), a temperature of -20°C is recommended.[1] For short-term storage (days to weeks), 0 - 4°C is acceptable. The product is generally stable for a few weeks at ambient temperature during shipping.
Q3: What are the best practices for storing this compound stock solutions?
A3: Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. It is recommended to prepare and use solutions on the same day whenever possible.
Q4: How long is a this compound stock solution stable?
A4: When stored at -20°C, stock solutions are generally usable for up to one month. For short-term storage of a few days to weeks, 0 - 4°C can be used. To avoid repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When weighing and diluting the solid compound, a NIOSH-approved half-face respirator with a combination filter cartridge is recommended. Standard laboratory PPE, including gloves, a lab coat, and safety glasses, should be worn at all times.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | < 1 mg/mL at 20°C (68°F) |
| DMSO | Soluble |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term (months to years) | Store in a dry, dark place. Keep vial tightly sealed. |
| 0 - 4°C | Short-term (days to weeks) | ||
| Stock Solution | -20°C | Up to 1 month | Store as single-use aliquots in tightly sealed vials. |
| 0 - 4°C | Short-term (days to weeks) |
Troubleshooting Guide
Q: My this compound stock solution appears cloudy or has formed a precipitate. What should I do?
A: Precipitation can occur if the solvent's capacity has been exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If it does not fully dissolve, it may indicate that the concentration is too high for the solvent, or the compound may have degraded. It is recommended to prepare a fresh stock solution.
Q: The color of my stock solution has changed. Is it still usable?
A: A change in color often indicates chemical degradation. As this compound is an alkylating agent, it can be reactive. It is strongly advised not to use a solution that has changed color. Discard the solution following your institution's guidelines for cytotoxic waste and prepare a fresh stock.
Q: I left my stock solution at room temperature for an extended period. Is it still viable?
A: While short periods at warmer temperatures during shipping may not significantly affect the solid compound, long-term storage of solutions at room temperature is not recommended. Stability is compromised at higher temperatures. For critical experiments, it is safest to discard the solution and prepare a new one.
Experimental Protocols
Protocol: Assessment of this compound Stock Solution Stability
This protocol outlines a general method for determining the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in high-purity DMSO to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing or brief sonication.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed vials (e.g., amber glass HPLC vials).
-
Designate sets of aliquots for each storage condition and time point.
-
Storage Conditions:
-
-20°C (Recommended long-term)
-
4°C (Short-term)
-
Room Temperature (~22°C) (For degradation comparison)
-
-
Time Points: T=0, 1 day, 3 days, 1 week, 2 weeks, 1 month.
-
-
Sample Analysis (HPLC):
-
At each time point, remove one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the initial (T=0) sample immediately to establish a baseline.
-
Dilute a small volume of the stock solution with an appropriate mobile phase or solvent to a concentration suitable for HPLC analysis.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The reactivity profile suggests that this compound, as a halogenated alcohol, may react with various substances.
-
Monitor the peak area of the parent this compound compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 baseline.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage remaining versus time for each storage condition. Stability is often defined as the time point at which the concentration drops below 90% of the initial value.
-
Visualizations
Caption: Workflow for preparing, storing, and assessing the stability of this compound stock solutions.
Caption: Potential chemical reactivity profile of this compound based on its chemical class.
References
Technical Support Center: Mitobronitol Toxicity in Murine Models
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected toxicity in mice treated with Mitobronitol. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: Publicly available information on specific unexpected toxicities and precise LD50 values for this compound in mice is limited. The guidance provided is based on the known mechanism of action of this compound as a DNA alkylating agent and general principles of toxicology in murine models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are the expected toxicities?
This compound is a brominated analog of mannitol and functions as a bifunctional alkylating agent.[1] Its primary mechanism involves the alkylation of DNA, leading to the formation of cross-links between DNA strands. This action disrupts DNA replication and transcription, ultimately inhibiting cell division and inducing apoptosis, particularly in rapidly proliferating cells like cancer cells.
Given its mechanism as an alkylating agent, the primary expected toxicity is myelosuppression , characterized by a decrease in the production of blood cells in the bone marrow. Mannitol derivatives, like this compound, are known to be selectively myelosuppressive.[1]
Q2: What are the typical clinical signs of toxicity to monitor in mice treated with this compound?
Researchers should closely monitor mice for a range of clinical signs that may indicate toxicity. These include:
-
General Appearance: Ruffled fur, hunched posture, lethargy, and dehydration.
-
Body Weight: Progressive weight loss is a significant indicator of toxicity.
-
Behavioral Changes: Reduced activity, social isolation, and signs of pain or distress.
-
Gastrointestinal Effects: Diarrhea, reduced fecal output, or changes in stool consistency.
-
Signs of Anemia: Pale mucous membranes (ears, paws).
-
Signs of Infection (due to neutropenia): Orbital abscesses, skin lesions, or respiratory distress.
-
Signs of Thrombocytopenia: Spontaneous bleeding (e.g., from the nose or rectum) or petechiae (small red or purple spots on the skin).
Q3: What are the key hematological parameters to monitor for myelosuppression?
Regular monitoring of the complete blood count (CBC) is crucial. The following table summarizes the key parameters and expected changes associated with this compound-induced myelosuppression.
| Parameter | Description | Expected Change with Myelosuppression |
| White Blood Cells (WBC) | Total number of white blood cells. | Leukopenia (decrease) |
| Neutrophils | A type of white blood cell crucial for fighting bacterial infections. | Neutropenia (significant decrease) |
| Lymphocytes | A type of white blood cell involved in the immune response. | Lymphopenia (decrease) |
| Red Blood Cells (RBC) | Carry oxygen throughout the body. | Anemia (decrease) |
| Hemoglobin (Hgb) | Protein in red blood cells that carries oxygen. | Decrease |
| Hematocrit (Hct) | The proportion of blood volume that is occupied by red blood cells. | Decrease |
| Platelets (PLT) | Cell fragments essential for blood clotting. | Thrombocytopenia (decrease) |
Q4: Are there any known unexpected organ toxicities associated with this compound in mice?
-
Gastrointestinal Toxicity: Damage to the intestinal lining.
-
Hepatotoxicity: Liver damage.
-
Nephrotoxicity: Kidney damage.
-
Cardiotoxicity: Heart muscle damage.
-
Neurotoxicity: Damage to the nervous system.
Should any unexpected clinical signs or organ-specific abnormalities arise, further investigation through histopathology and clinical chemistry is warranted.
Troubleshooting Guide
This guide provides a systematic approach to addressing unexpected toxicity during your experiments.
Problem 1: Higher than expected mortality in the treatment group.
-
Question: Was the correct dose of this compound administered?
-
Action: Double-check all dose calculations, stock solution concentrations, and administration volumes.
-
-
Question: Is the route of administration appropriate and consistent?
-
Action: Review the experimental protocol to ensure the correct route (e.g., oral, intravenous, intraperitoneal) is being used. Inconsistent administration can lead to variable drug exposure.
-
-
Question: Could there be a vehicle-related toxicity?
-
Action: Run a vehicle-only control group to rule out any adverse effects from the solvent used to dissolve this compound.
-
Problem 2: Severe, unexpected clinical signs of toxicity (e.g., seizures, severe lethargy, uncontrolled bleeding).
-
Question: Are these signs consistent with known toxicities of alkylating agents, even if severe?
-
Action: Review literature on the toxicology of similar alkylating agents. Severe myelosuppression can lead to systemic infections or spontaneous hemorrhage.
-
-
Question: Could there be an off-target effect?
-
Action: Consider the possibility of unexpected organ toxicity. At the time of necropsy, collect all major organs for histopathological examination. Collect blood for a comprehensive clinical chemistry panel.
-
Problem 3: Significant weight loss and dehydration.
-
Question: Are the mice receiving adequate supportive care?
-
Action: Provide supportive care such as subcutaneous fluids to combat dehydration, and offer palatable, soft food to encourage eating.
-
-
Question: Is the weight loss due to gastrointestinal toxicity?
-
Action: Examine for signs of diarrhea or decreased fecal output. Histopathological analysis of the gastrointestinal tract is recommended.
-
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
-
Clinical Observations:
-
Observe each mouse at least once daily.
-
Record observations for general appearance, posture, coat condition, and any abnormal behaviors.
-
Use a scoring system to quantify the severity of clinical signs.
-
-
Body Weight Measurement:
-
Measure and record the body weight of each mouse at least three times per week.
-
Calculate the percentage of weight change from baseline.
-
-
Blood Collection for Hematology:
-
Collect a small volume of blood (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., baseline, nadir, and recovery).
-
Perform a complete blood count (CBC) to assess for myelosuppression.
-
-
Blood Collection for Clinical Chemistry:
-
At the end of the study (or if a mouse is euthanized due to toxicity), collect a larger volume of blood via cardiac puncture.
-
Perform a clinical chemistry panel to assess organ function (e.g., ALT/AST for liver, BUN/creatinine for kidney).
-
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals at the end of the study or if euthanized.
-
Collect all major organs (liver, kidneys, heart, lungs, spleen, brain, gastrointestinal tract, etc.) and fix them in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified pathologist.
-
Visualizations
References
Technical Support Center: Overcoming Mitobronitol Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Mitobronitol in cancer cell lines. The information is based on established mechanisms of resistance to alkylating agents and provides detailed experimental protocols to investigate and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (1,6-dibromo-1,6-dideoxy-D-mannitol) is an alkylating agent used in cancer research.[1][2] Its primary mechanism of action involves the alkylation of DNA, which is thought to occur through the formation of epoxide groups that react with nucleophilic sites on DNA bases.[1] This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.[3]
Q2: My cancer cell line has become resistant to this compound. What are the possible mechanisms?
Resistance to alkylating agents like this compound is a complex process that can arise from various cellular adaptations. While specific mechanisms for this compound are not extensively documented, resistance is likely to occur through pathways common to other alkylating agents. These can be broadly categorized as:
-
Increased DNA Repair: Upregulation of DNA repair pathways is a primary mechanism of resistance. Key pathways include:
-
O6-methylguanine-DNA methyltransferase (MGMT): This protein directly removes alkyl groups from the O6 position of guanine, a critical site of DNA damage by many alkylating agents.[4]
-
Base Excision Repair (BER): This pathway repairs single-base DNA lesions, including those induced by alkylating agents.
-
Nucleotide Excision Repair (NER): This pathway recognizes and repairs bulky DNA adducts that distort the DNA helix.
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Increased levels of intracellular glutathione (GSH) and glutathione S-transferases (GSTs) can detoxify this compound by conjugating it with glutathione, leading to its inactivation and enhanced efflux from the cell.
-
Alterations in Apoptosis Signaling: Defects in the apoptotic machinery can allow cancer cells to survive this compound-induced DNA damage. This can include mutations in genes like p53 or overexpression of anti-apoptotic proteins like Bcl-2.
-
Changes in Cell Cycle Checkpoints: Alterations in cell cycle checkpoints may allow cells with DNA damage to continue proliferating, rather than undergoing apoptosis.
Q3: How can I confirm that my cell line is resistant to this compound?
Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: Are there any known agents that can reverse this compound resistance?
While specific reversal agents for this compound have not been identified, strategies to overcome resistance to alkylating agents in general may be effective. These include:
-
Inhibitors of DNA Repair:
-
MGMT inhibitors: O6-benzylguanine (O6-BG) is a potent inhibitor of MGMT and has been shown to sensitize resistant cells to alkylating agents.
-
PARP inhibitors: These drugs target the BER pathway and can enhance the efficacy of alkylating agents.
-
-
Inhibitors of Drug Efflux Pumps:
-
P-gp inhibitors: Verapamil and other P-gp inhibitors can block the efflux of drugs, increasing their intracellular concentration.
-
-
Depletion of Glutathione:
-
Buthionine sulfoximine (BSO): BSO inhibits glutathione synthesis, thereby reducing the cell's ability to detoxify alkylating agents.
-
Troubleshooting Guides
Problem: My cells are showing reduced sensitivity to this compound (higher IC50).
| Possible Cause | Suggested Solution |
| Increased DNA Repair | 1. Assess MGMT expression: Use Western blotting or qRT-PCR to compare MGMT protein or mRNA levels between your resistant and parental cell lines. 2. Inhibit MGMT: Treat resistant cells with an MGMT inhibitor like O6-benzylguanine prior to this compound treatment to see if sensitivity is restored. 3. Assess BER pathway activity: Use assays to measure the activity of key BER enzymes. 4. Inhibit PARP: Co-treat resistant cells with a PARP inhibitor and this compound. |
| Increased Drug Efflux | 1. Assess ABC transporter expression: Use Western blotting or qRT-PCR to check for overexpression of P-gp (MDR1) or other relevant ABC transporters. 2. Inhibit drug efflux: Co-treat resistant cells with a P-gp inhibitor like verapamil and this compound. 3. Measure intracellular drug accumulation: Use techniques like HPLC or radiolabeled this compound to compare its accumulation in resistant and parental cells. |
| Altered Drug Metabolism | 1. Measure intracellular glutathione (GSH) levels: Use a commercially available GSH assay kit. 2. Inhibit glutathione synthesis: Treat resistant cells with buthionine sulfoximine (BSO) to deplete GSH levels before this compound exposure. 3. Measure GST activity: Use a GST activity assay kit. |
| Defects in Apoptosis | 1. Assess apoptosis levels: Use assays like Annexin V/PI staining, caspase activity assays, or TUNEL to compare the extent of apoptosis induced by this compound in resistant and parental cells. 2. Analyze key apoptosis-related proteins: Use Western blotting to check the expression levels of proteins like p53, Bcl-2, and caspases. |
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values that might be observed in a this compound-sensitive parental cell line versus a developed resistant subline. Researchers should generate their own data for their specific cell lines.
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line (e.g., MCF-7) | This compound | 10 | - |
| This compound-Resistant Subline (e.g., MCF-7/MitoR) | This compound | 150 | 15 |
| Parental Cancer Cell Line (e.g., A549) | This compound | 25 | - |
| This compound-Resistant Subline (e.g., A549/MitoR) | This compound | 300 | 12 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Start by treating the parental cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Culture and Monitoring: Culture the cells in the presence of the drug. The medium containing fresh this compound should be replaced every 2-3 days. Monitor the cells for signs of cell death and recovery.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Repeat Cycles: Repeat the process of drug exposure, recovery, and dose escalation for several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental line.
-
Characterization and Cryopreservation: Characterize the resistant phenotype by re-determining the IC50. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: MTT Assay to Determine this compound IC50
This protocol outlines the use of the MTT assay to measure cell viability and determine the IC50 of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Western Blot Analysis of MGMT and P-glycoprotein
This protocol describes the detection of MGMT and P-glycoprotein protein levels by Western blotting.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MGMT, anti-P-glycoprotein, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the protein levels between the parental and resistant cell lines.
Visualizations
Caption: Overview of this compound's mechanism and resistance pathways.
Caption: Workflow for investigating this compound resistance.
References
Modifying Mitobronitol treatment protocols for enhanced efficacy
Welcome to the Mitobronitol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on modifying this compound treatment protocols for enhanced efficacy in pre-clinical experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a brominated analog of mannitol and is classified as an alkylating agent.[1][2] Its primary mechanism of action is the alkylation of DNA. This process involves the covalent addition of an alkyl group to DNA, which can lead to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] The alkylation is thought to occur via the formation of reactive epoxide intermediates.
Q2: What are the key signaling pathways activated by this compound-induced DNA damage?
A2: As an alkylating agent, this compound-induced DNA damage triggers the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DNA lesions. These kinases then phosphorylate a cascade of downstream targets, including checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53. Activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induce apoptosis. The primary repair pathways involved in repairing alkylation damage include Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR) for more complex lesions like interstrand crosslinks.[4][5]
Signaling Pathway of this compound-Induced DNA Damage Response
Caption: this compound-induced DNA damage response pathway.
Q3: How should I prepare this compound for in vitro experiments?
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.
-
-
Possible Cause 2: Inconsistent drug concentration.
-
Solution: Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing of the stock solution and each dilution.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the drug and media components, fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water and do not use them for experimental data.
-
Issue 2: Low potency or no observable effect of this compound.
-
Possible Cause 1: Drug instability.
-
Solution: While specific stability data for this compound in culture media is limited, some cytotoxic drugs can degrade over long incubation periods. Consider refreshing the media with freshly prepared this compound for longer experiments (e.g., beyond 48-72 hours).
-
-
Possible Cause 2: Cell line resistance.
-
Solution: The cancer cell line you are using may have intrinsic or acquired resistance to alkylating agents. Mechanisms can include enhanced DNA repair capacity or altered drug efflux. Consider using a different cell line with known sensitivity to alkylating agents or exploring combination therapies to overcome resistance.
-
-
Possible Cause 3: Sub-optimal incubation time.
-
Solution: The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line.
-
Issue 3: Signs of drug precipitation in the culture medium.
-
Possible Cause: Poor solubility at the tested concentration.
-
Solution: If you observe precipitation, it indicates that the concentration of this compound is above its solubility limit in the culture medium. Prepare a new, lower concentration stock solution in the solvent. You can also try slightly increasing the solvent percentage in the final culture medium, but be cautious of solvent toxicity. A solubility test by centrifuging the prepared medium and measuring the concentration in the supernatant can confirm the soluble concentration.
-
Enhancing Efficacy: Combination Strategies
To enhance the efficacy of this compound, consider combination therapies with agents that have complementary mechanisms of action. Synergistic interactions can allow for lower doses of each drug, potentially reducing off-target toxicity.
Illustrative Data on this compound Efficacy (IC50)
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how experimental data for this compound could be presented. Actual IC50 values will vary depending on the cell line, experimental conditions, and assay used.
| Cell Line | Cancer Type | This compound IC50 (µM) (72h) |
| MCF-7 | Breast Adenocarcinoma | 45.2 |
| A549 | Lung Carcinoma | 62.8 |
| HCT116 | Colon Carcinoma | 38.5 |
| U-87 MG | Glioblastoma | 75.1 |
Illustrative Data for Combination Therapy
Disclaimer: This table presents hypothetical data to illustrate the potential synergistic effect of this compound with a PARP inhibitor. The Combination Index (CI) is a measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| HCT116 | This compound | 38.5 | - |
| PARP Inhibitor X | 15.0 | - | |
| This compound + PARP Inhibitor X | This compound: 12.0, PARP-i: 5.0 | 0.65 | |
| A549 | This compound | 62.8 | - |
| PARP Inhibitor X | 25.0 | - | |
| This compound + PARP Inhibitor X | This compound: 20.0, PARP-i: 8.0 | 0.64 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line using a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow for this compound In Vitro Testing
Caption: A typical experimental workflow for in vitro testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mitobronitol Technical Support Center: Minimizing Off-Target Effects in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mitobronitol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you design and execute experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its expected on-target effects?
A1: this compound is an alkylating agent, a class of compounds that exert their primary therapeutic effect by covalently attaching an alkyl group to DNA.[1] This process, known as DNA alkylation, can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The expected on-target effect is the inhibition of tumor cell proliferation.
Q2: What are the known or anticipated off-target effects of this compound?
A2: As an alkylating agent, this compound can react with various cellular nucleophiles besides DNA, leading to off-target effects. These can include the alkylation of RNA and proteins, which can disrupt their normal functions.[2] A significant off-target effect of many alkylating agents is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can cause widespread cellular damage.[1][2] This can lead to toxicities in non-cancerous, healthy cells.
Q3: How can I reduce the off-target toxicity of this compound in my cell culture experiments?
A3: Minimizing off-target effects in vitro requires careful optimization of experimental conditions. Key strategies include:
-
Dose Optimization: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity in control, non-target cells.
-
Time-Course Experiments: Limit the duration of exposure to the shortest time necessary to observe the on-target effect.
-
Use of Appropriate Controls: Always include a non-cancerous or "normal" cell line as a control to assess off-target toxicity.
-
Serum Concentration: Be aware that components in serum can interact with the compound. Consider using serum-free media or a reduced-serum media during the treatment period if compatible with your cell line.
Q4: Are there specific cellular pathways I should monitor to assess off-target effects?
A4: Yes, monitoring key signaling pathways can provide insight into off-target activity. The p53 signaling pathway is a critical sensor of DNA damage and cellular stress.[3] Activation of p53 in response to this compound can indicate genotoxic stress that may be an off-target effect in non-cancerous cells. The NRF2 antioxidant response pathway is activated in response to oxidative stress. Monitoring the activation of this pathway can indicate an off-target induction of ROS.
Q5: What experimental techniques are recommended to quantify the off-target effects of this compound?
A5: A multi-assay approach is recommended to comprehensively assess off-target effects:
-
Cell Viability Assays (MTT, MTS): To compare the cytotoxicity of this compound in cancer cell lines versus normal cell lines.
-
Comet Assay: To directly measure DNA damage in individual cells.
-
ROS Detection Assays: To quantify the production of reactive oxygen species.
-
Western Blotting: To measure the expression levels of key proteins in the DNA damage response (e.g., p53, γH2AX) and oxidative stress pathways (e.g., NRF2, HO-1).
-
Proteomics: To identify novel off-target protein interactions in an unbiased manner.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High toxicity in normal/control cell lines | 1. This compound concentration is too high. 2. Prolonged exposure time. 3. Off-target effects are dominating. | 1. Perform a dose-response curve to determine the IC50 in both cancer and normal cell lines. Use the lowest effective concentration for your experiments. 2. Conduct a time-course experiment to find the shortest incubation time required to see the on-target effect. 3. Use assays like ROS detection and NRF2 activation to investigate specific off-target pathways. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent drug preparation. 3. Fluctuation in incubation conditions. | 1. Ensure accurate and consistent cell counting and seeding for all experiments. 2. Prepare fresh stock solutions of this compound and use a consistent dilution method. Protect from light if necessary. 3. Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
| No significant difference between treated and control groups in cancer cells | 1. This compound concentration is too low. 2. The cell line is resistant to alkylating agents. 3. The drug has degraded. | 1. Increase the concentration of this compound based on a preliminary dose-response study. 2. Check the literature for the known sensitivity of your cell line to alkylating agents. Consider using a different, more sensitive cell line as a positive control. 3. Ensure proper storage of this compound and prepare fresh dilutions for each experiment. |
Data Presentation: Quantitative Analysis of this compound Effects
Disclaimer: The following data are simulated for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Comparative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | This compound IC50 (µM) after 48h | Selectivity Index (Normal/Cancer) |
| MCF-7 | Breast Cancer | 50 | 4.0 |
| MDA-MB-231 | Breast Cancer | 75 | 2.7 |
| A549 | Lung Cancer | 60 | 3.3 |
| HDF | Human Dermal Fibroblasts (Normal) | 200 | - |
Table 2: Quantification of Off-Target Effects
| Cell Line | This compound Conc. (µM) | DNA Damage (% Tail DNA in Comet Assay) | Fold Increase in ROS Production | Fold Increase in NRF2 Nuclear Translocation |
| MCF-7 | 0 | 5 | 1.0 | 1.0 |
| 50 | 60 | 2.5 | 3.0 | |
| 100 | 85 | 4.0 | 5.0 | |
| HDF | 0 | 4 | 1.0 | 1.0 |
| 50 | 20 | 3.5 | 4.5 | |
| 100 | 45 | 6.0 | 8.0 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Comet Assay (Alkaline) for DNA Damage
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the tail using appropriate software.
ROS Detection Assay
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat the cells with this compound for the desired time. Include a positive control (e.g., a known ROS inducer like Antimycin A) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash the cells with a pre-warmed buffer (e.g., HBSS). Add the ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX) diluted in buffer to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Wash the cells to remove excess probe. Add buffer back to the wells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
Western Blot for DNA Repair Proteins
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA repair proteins (e.g., p53, γH2AX, RAD51) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Off-target signaling pathways activated by this compound.
Caption: Workflow for minimizing and assessing off-target effects.
Caption: Troubleshooting logic for unexpected toxicity.
References
Technical Support Center: Mitobronitol Concentration and Cell Density
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitobronitol. The following information addresses common issues related to adjusting this compound concentration for different cell densities during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How does cell density affect the apparent cytotoxicity of this compound?
Cell density can significantly impact the in vitro efficacy of this compound. Generally, a higher cell density can lead to a decrease in the apparent cytotoxicity of the drug, a phenomenon often referred to as the "inoculum effect".[1] This can result in an underestimation of this compound's potency at higher cell concentrations. Conversely, at very low cell densities, cells may be more sensitive to the cytotoxic effects of this compound.
Q2: Why does increased cell density reduce the effectiveness of this compound?
Several factors contribute to the reduced efficacy of alkylating agents like this compound at high cell densities:
-
Reduced Drug Availability: At a higher cell density, the amount of drug available per cell is lower, which can lead to an insufficient intracellular concentration to induce cell death.[1]
-
Cellular Metabolism: A larger number of cells can metabolize or inactivate the drug more rapidly, reducing its effective concentration in the culture medium.
-
Altered Microenvironment: High cell density can lead to changes in the local microenvironment, such as depletion of nutrients and oxygen, and acidification of the medium, which can influence drug activity.
-
Cell Cycle Status: Densely populated cultures often have a larger proportion of quiescent cells (in the G0/G1 phase of the cell cycle), which can be less sensitive to DNA-damaging agents like this compound that are more effective against rapidly dividing cells.[2][3]
Q3: My IC50 value for this compound varies between experiments. Could cell density be the cause?
Yes, inconsistent cell seeding density is a common cause of variability in IC50 values.[2] To ensure reproducibility, it is crucial to maintain a consistent cell seeding density across all experiments. Using a hemocytometer or an automated cell counter for accurate cell counting before plating is highly recommended.
Q4: Should I use the same this compound concentration for different cell lines?
No, the optimal concentration of this compound will likely vary between different cell lines. Cell lines exhibit diverse sensitivities to anticancer drugs due to their unique genetic and molecular profiles, including differences in DNA repair pathway efficiency. It is essential to perform a dose-response experiment to determine the IC50 for each specific cell line you are working with.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value for this compound | Cell density is too high, leading to reduced drug efficacy. | Optimize the seeding density. Perform a preliminary experiment to determine the optimal cell number that allows for logarithmic growth throughout the experiment's duration. |
| The cell line has inherent or acquired resistance to alkylating agents. | Consider using a different cell line or a positive control compound known to be effective in your chosen cell line to verify the experimental setup. | |
| This compound has degraded. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| High variability in results between replicate wells | Uneven cell distribution in the microplate wells. | Ensure the cell suspension is homogenous before and during plating. Gently swirl the plate after seeding to ensure an even distribution of cells. |
| "Edge effect" in the microplate due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| No cytotoxic effect observed at any concentration | The chosen concentration range is too low for the specific cell line and density. | Perform a wider range of serial dilutions, extending to higher concentrations. |
| The incubation time is too short. | This compound, as a DNA alkylating agent, may require a longer incubation period for its cytotoxic effects to become apparent. Consider extending the treatment duration (e.g., 48 or 72 hours). |
Data Presentation
Due to the limited availability of published data specifically for this compound at varying cell densities, the following table presents data for Cisplatin, another well-known alkylating agent, to illustrate the principle of density-dependent chemoresistance. Researchers should generate their own data for this compound.
Table 1: Effect of Seeding Density on the IC50 of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Seeding Density (cells/well in 96-well plate) | IC50 of Cisplatin (µM) |
| A2780 | 1,000 | 2.5 ± 0.3 |
| 2,000 | 4.1 ± 0.5 | |
| 4,000 | 6.8 ± 0.7 | |
| 8,000 | 10.2 ± 1.1 | |
| SKOV-3 | 1,000 | 8.5 ± 0.9 |
| 2,000 | 12.3 ± 1.3 | |
| 4,000 | 18.7 ± 2.0 | |
| 8,000 | 25.1 ± 2.6 |
Disclaimer: This data is for illustrative purposes only and shows the trend for a different alkylating agent, Cisplatin. It is crucial to determine the specific IC50 values for this compound in your experimental system.
Experimental Protocols
Protocol: Determining the Effect of Cell Density on this compound IC50
This protocol outlines a method to assess how different initial cell seeding densities affect the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric viability assay such as the MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a series of cell suspensions in complete medium at different densities (e.g., 1,000, 2,500, 5,000, and 10,000 cells/100 µL).
-
Seed 100 µL of each cell suspension into the wells of a 96-well plate. Plate each density in multiple rows to accommodate the this compound concentration gradient. Include wells for "no-cell" and "vehicle-only" controls.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Add 100 µL of complete medium with the vehicle (e.g., DMSO) to the control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control for each seeding density.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration for each seeding density and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: DNA damage response pathway initiated by alkylating agents like this compound.
Caption: A typical experimental workflow for determining the effect of cell density on IC50.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preventing Mitobronitol degradation in experimental setups
Welcome to the Mitobronitol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation in my experiments?
A1: this compound, as a brominated analog of mannitol and an alkylating agent, is susceptible to degradation under several conditions.[1][2] The primary factors of concern are:
-
pH: As an alkylating agent that likely acts via epoxide intermediates, this compound can be prone to hydrolysis, which is often catalyzed by acidic or basic conditions.[1][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of this compound.
-
Aqueous Solubility: this compound is reported to be insoluble in water, which can lead to precipitation and apparent loss of compound if not properly formulated.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: Store solid this compound in a tightly sealed container in a refrigerator, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent where this compound is stable (e.g., DMSO). Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or lower.
Q3: My experimental results with this compound are inconsistent. Could this be due to degradation?
A3: Inconsistent results are a common sign of compound instability. If you observe variability in your data, it is highly recommended to assess the stability of this compound under your specific experimental conditions. This can be done by preparing a sample of your experimental medium containing this compound and analyzing its concentration at the beginning and end of your experiment's duration using a validated analytical method like HPLC.
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Media
Symptoms:
-
Visible particulate matter or cloudiness in the experimental medium.
-
Lower than expected biological activity.
-
Inconsistent analytical readings.
Possible Cause:
-
This compound has low aqueous solubility.
Solutions:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Then, dilute the stock solution into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Formulation with Excipients: For in vivo or sensitive in vitro studies, consider using solubility-enhancing excipients. The choice of excipient will depend on the specific experimental system.
Issue 2: Loss of this compound Potency Over Time in Experiments
Symptoms:
-
Decreased biological effect in longer-duration experiments.
-
Analytical quantification shows a decrease in this compound concentration over time.
Possible Causes:
-
Hydrolysis: Degradation due to non-optimal pH of the medium.
-
Thermolysis: Degradation due to elevated experimental temperature.
Solutions:
-
pH Control:
-
Determine the optimal pH for this compound stability by conducting a pH-rate profile study.
-
Use a biocompatible buffer system to maintain the pH of your experimental medium within the optimal range. Be aware that some buffer components can catalyze degradation.
-
-
Temperature Control:
-
Whenever possible, conduct experiments at lower temperatures.
-
If elevated temperatures are necessary, minimize the duration of exposure.
-
For long-term incubations, consider replenishing the this compound-containing medium at regular intervals.
-
Data on this compound Stability (Hypothetical)
The following tables present hypothetical data to illustrate the impact of different conditions on this compound stability. These are for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of pH on this compound Degradation in Aqueous Buffer at 37°C over 24 hours
| pH | This compound Remaining (%) |
| 3.0 | 75% |
| 5.0 | 92% |
| 7.4 | 95% |
| 9.0 | 80% |
Table 2: Effect of Temperature on this compound Degradation in Buffered Solution (pH 7.4) over 24 hours
| Temperature (°C) | This compound Remaining (%) |
| 4 | 99% |
| 25 (Room Temp) | 97% |
| 37 | 95% |
| 50 | 85% |
Table 3: Effect of Light Exposure on this compound Degradation in Buffered Solution (pH 7.4) at 25°C over 24 hours
| Condition | This compound Remaining (%) |
| Protected from Light | 97% |
| Exposed to Ambient Light | 94% |
| Exposed to UV Light (254 nm) | 70% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solid drug substance at 80°C.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Adjust the pH of the aqueous phase and the gradient profile to achieve optimal separation of this compound from all degradation peaks observed in the forced degradation study.
-
-
Detection: Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
Mitobronitol and Busulfan: A Comparative Cytotoxicity Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of two alkylating agents, mitobronitol and busulfan. This analysis is based on available preclinical data and examines their mechanisms of action, cytotoxic efficacy, and the signaling pathways they influence.
This compound (dibromomannitol, DBM) and busulfan are both alkylating agents used in cancer chemotherapy, particularly in the context of myeloablative conditioning regimens prior to hematopoietic stem cell transplantation. While both drugs induce cell death by damaging DNA, preclinical studies suggest potential differences in their cytotoxic profiles and effects on the immune system.
At a Glance: Key Differences in Cytotoxicity
| Feature | This compound (Dibromomannitol) | Busulfan |
| Primary Mechanism | DNA Alkylation (likely via epoxide intermediates)[1] | Bifunctional DNA Alkylation (intrastrand cross-linking)[2] |
| Reported In Vivo Effects | Less damage to splenic B cells compared to busulfan.[3] | More pronounced damage to splenic B cells.[3] |
| Immune System Impact | Faster thymic regeneration observed in mice.[3] | Slower thymic regeneration compared to this compound. |
Mechanism of Action: Two Paths to DNA Damage
Both this compound and busulfan exert their cytotoxic effects by inducing DNA damage, which ultimately triggers apoptosis (programmed cell death). However, the specifics of their interaction with DNA appear to differ.
Busulfan is a well-characterized bifunctional alkylating agent. It forms covalent bonds with DNA bases, primarily guanine, leading to the formation of intrastrand cross-links. This cross-linking prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.
This compound , a brominated analog of mannitol, is also classified as an alkylating agent. Its principal mechanism is believed to involve the formation of epoxide intermediates that then alkylate DNA. While the precise nature of the DNA adducts formed by this compound is less characterized than those of busulfan, the ultimate consequence is the disruption of DNA integrity and cellular function.
Figure 1. Comparative mechanism of DNA alkylation by this compound and busulfan.
Comparative Cytotoxicity Data
Direct in vitro comparative studies providing IC50 values for this compound and busulfan on the same cancer cell lines are limited in the publicly available literature. However, a study in mice provides valuable in vivo insights into their differential effects on lymphoid tissues.
A study comparing the lymphoid toxicities of this compound and busulfan in mice revealed that while both drugs caused a comparable early weight loss in the spleen and thymus, this compound-treated mice showed significantly less damage to splenic B cells. Furthermore, thymic regeneration was notably faster in the this compound group. These findings suggest that this compound may have a more favorable profile in terms of immune reconstitution post-transplantation.
While direct comparative IC50 values are not available, data from separate studies can provide a general sense of the cytotoxic potency of busulfan in different cancer cell lines. For instance, in a study on myeloproliferative neoplasm cell lines, the IC50 of busulfan was reported to be 27 µM in SET2 cells and 45.1 µM in HEL cells. It is important to note that these values are highly dependent on the specific cell line and the experimental conditions.
Signaling Pathways to Apoptosis
The DNA damage induced by both this compound and busulfan triggers a cascade of intracellular signaling events that converge on the induction of apoptosis. This process is crucial for eliminating cells with irreparable genetic damage.
The apoptotic pathway initiated by these alkylating agents generally involves the intrinsic or mitochondrial pathway. DNA damage leads to the activation of sensor proteins, which in turn activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.
Figure 2. Intrinsic apoptotic pathway activated by this compound and busulfan.
Experimental Protocols
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. Standardized assays are employed to determine the concentration at which a compound exhibits a specific level of toxicity, often expressed as the half-maximal inhibitory concentration (IC50). Below are overviews of two common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or busulfan) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.
Figure 3. A simplified workflow for determining the in vitro cytotoxicity of this compound and busulfan.
Conclusion
References
- 1. Clinical trials with the hexitol derivatives in the U.S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of the lymphoid toxicities of this compound and busulphan in mice: reduced B cell toxicity and improved thymic recovery as possible contributors to the reduced risk for complications following BMT with this compound preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitobronitol and Treosulfan: DNA Cross-linking Efficiency
For researchers, scientists, and drug development professionals, understanding the nuanced differences between DNA cross-linking agents is paramount for advancing therapeutic strategies. This guide provides a comparative overview of Mitobronitol and Treosulfan, focusing on their mechanisms of action, DNA cross-linking kinetics, and the experimental methods used to evaluate their efficacy.
Mechanism of Action and Cross-linking Kinetics
The primary difference in the mechanism of these two agents lies in their activation process. Treosulfan is a prodrug, requiring non-enzymatic conversion under physiological conditions to its active epoxide forms, L-diepoxybutane and its monoepoxide intermediate.[1][2][3] This conversion is the rate-limiting step in its action.[3] Consequently, the formation of DNA cross-links by Treosulfan is a relatively slow process, with studies in K562 cells showing that cross-links reach their peak concentration approximately 24 hours after treatment.[1] The direct application of the pre-formed epoxide metabolites results in faster and more efficient DNA cross-linking.
This compound (1,6-dibromo-1,6-dideoxy-D-mannitol), a brominated sugar alcohol, does not require metabolic activation to the same extent as Treosulfan. As an alkylating agent, it is understood to directly react with nucleophilic sites on DNA, leading to the formation of ICLs. While specific kinetic data on the rate of this compound-induced cross-link formation is not as extensively detailed in publicly available literature, its direct-acting nature suggests a potentially different kinetic profile compared to the delayed action of Treosulfan.
Comparative Data Summary
Due to the absence of head-to-head experimental comparisons, a quantitative table of DNA cross-linking efficiency cannot be provided at this time. The table below summarizes the key characteristics of each compound based on available data.
| Feature | This compound (Dibromomannitol) | Treosulfan |
| Drug Class | Bifunctional Alkylating Agent | Bifunctional Alkylating Agent (Prodrug) |
| Active Form | This compound | L-diepoxybutane and monoepoxybutane |
| Activation | Direct-acting | Non-enzymatic conversion |
| Cross-link Kinetics | Data not readily available | Slow, peaks at ~24 hours |
Experimental Protocols
The following is a detailed methodology for a modified alkaline comet assay, a widely used technique to quantify DNA interstrand cross-links induced by agents such as this compound and Treosulfan.
Modified Alkaline Comet Assay for Detection of Interstrand Cross-links
1. Cell Culture and Treatment:
-
Culture the desired cell line to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or Treosulfan for a specified duration (e.g., 24 hours for Treosulfan to allow for peak cross-linking). Include a negative control (vehicle-treated) and a positive control.
2. Cell Harvesting and Embedding:
-
Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
3. Lysis:
-
Carefully remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
4. Irradiation (for ICL detection):
-
After lysis, wash the slides with PBS.
-
To enable the detection of ICLs, induce a known number of single-strand breaks by irradiating the slides with a calibrated source of X-rays (e.g., 5 Gy) on ice. ICLs will retard the migration of the fragmented DNA.
5. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.
6. Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris-HCl, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.
7. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software. The extent of DNA cross-linking is inversely proportional to the tail moment of the comet. A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of ICLs.
Visualizations
Caption: Mechanism of this compound-induced DNA cross-linking.
Caption: Mechanism of Treosulfan-induced DNA cross-linking.
Caption: Workflow for the modified alkaline comet assay.
References
- 1. DNA alkylation and interstrand cross-linking by treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA alkylation and interstrand cross-linking by treosulfan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treosulfan Pharmacokinetics and its Variability in Pediatric and Adult Patients Undergoing Conditioning Prior to Hematopoietic Stem Cell Transplantation: Current State of the Art, In-Depth Analysis, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Leukemic Activity of Mitobronitol: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous in vivo validation of a compound's anti-leukemic activity is a critical step in the therapeutic development pipeline. This guide provides a comparative analysis of Mitobronitol, a historical alkylating agent, and places its performance in context with its direct predecessor, Busulfan, as well as modern targeted and cellular therapies for leukemia. This objective comparison is supported by available experimental data to inform future research and development.
Overview of this compound and Alternatives
This compound (1,6-dibromo-1,6-dideoxy-D-mannitol), also known as Dibromomannitol, is a bifunctional alkylating agent that has been investigated for its myelosuppressive and anti-neoplastic properties, particularly in chronic myeloid leukemia (CML).[1][2] Its mechanism of action is characteristic of alkylating agents, involving the formation of covalent bonds with cellular macromolecules, most importantly DNA. This leads to DNA damage, cross-linking, and strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4][5]
This guide compares this compound with the following agents:
-
Busulfan: A closely related bifunctional alkylating agent, historically used for CML and as a conditioning agent for hematopoietic stem cell transplantation.
-
Imatinib: A first-generation tyrosine kinase inhibitor (TKI) that represents a paradigm shift towards targeted therapy in CML by specifically inhibiting the BCR-ABL fusion protein.
-
Venetoclax: A selective BCL-2 inhibitor, representing a modern targeted approach for acute myeloid leukemia (AML) by promoting apoptosis in cancer cells.
-
CAR-T Cell Therapy: An innovative immunotherapy approach, representing the latest frontier in personalized cancer treatment, where a patient's T cells are genetically engineered to target and kill leukemia cells.
In Vivo Performance Comparison
The following tables summarize the available quantitative data from in vivo studies for each compound, providing a comparative view of their anti-leukemic efficacy. Due to the limited recent preclinical data for this compound, the comparison relies on older studies and contextualizes its performance against more contemporary treatments.
Table 1: Comparative Efficacy of Anti-Leukemic Agents in In Vivo Models
| Compound | Leukemia Model | Key Efficacy Readouts | Results | Reference |
| This compound | Chronic Myeloid Leukemia (Human Clinical Trial) | Comparison of effectiveness with Busulfan | No significant advantage over Busulfan was disclosed. | |
| Busulfan | Subcutaneous Xenografts (Medulloblastoma, Ependymoma) | Growth Delays | Ranged from 14.3 to 58.4 days. | |
| Intracranial Xenografts (Glioma, Ependymoma) | Increased Median Survival | Statistically significant increases in median survival were observed (e.g., 66%-90% for D456 MG). | ||
| Imatinib | Murine Model of CML (Scl-tTa-BCR-ABL1 FVB/N mice) | Overall Survival | Median survival of 249 days (vs. 141 days for control). | |
| Venetoclax | AML Xenograft Mouse Model (MV-4-11 cells) | Spleen Weight Reduction | Significant decrease in spleen weight compared to vehicle control. | |
| AML Patient-Derived Xenograft (PDX) Model | Inhibition of Leukemia Progression | Significant inhibition of AML progression and extension of survival. | ||
| CAR-T Cell Therapy | Xenogeneic Mouse Model with MOLM-13 Leukemia Cells | Reduction of Leukemic Burden | 77% reduction in leukemic burden by day 6. | |
| Survival | Significantly longer survival compared to control mice. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key experiments cited in this guide.
Busulfan Xenograft Model Protocol
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous or intracranial injection of human tumor cell lines (e.g., medulloblastoma, glioma, ependymoma).
-
Drug Administration: Busulfan administered intraperitoneally.
-
Efficacy Evaluation:
-
For subcutaneous xenografts, tumor growth was monitored, and growth delay was calculated.
-
For intracranial xenografts, the median survival of treated mice was compared to control groups.
-
Imatinib Murine CML Model Protocol
-
Animal Model: Scl-tTa-BCR-ABL1 FVB/N transgenic mice, which develop a CML-like disease.
-
Drug Administration: Imatinib administered daily by oral gavage at a dose of 100 mg/kg.
-
Efficacy Evaluation:
-
Leukemia burden was assessed by flow cytometry of peripheral blood.
-
Overall survival of the treated mice was monitored and compared to vehicle-treated controls.
-
Venetoclax AML Xenograft and PDX Model Protocol
-
Animal Models:
-
Xenograft: NSGS mice injected intravenously with MV-4-11 AML cells.
-
PDX: Immunodeficient mice transplanted with myeloblasts from AML patients.
-
-
Drug Administration: Venetoclax administered orally, typically at a dose of 25-100 mg/kg, for a specified treatment period.
-
Efficacy Evaluation:
-
Tumor burden was monitored by assessing the percentage of human CD45+ cells in peripheral blood and bone marrow.
-
Spleen weight was measured at the end of the study as an indicator of leukemia infiltration.
-
Survival of the animals was monitored over time.
-
CAR-T Cell Therapy Xenogeneic Leukemia Model Protocol
-
Animal Model: Xenogeneic mouse model bearing the MOLM-13 human leukemia cell line.
-
Treatment: A single dose of CD4CAR T cells or control T cells was administered.
-
Efficacy Evaluation:
-
Tumor burden was measured at days 3, 6, and 11 post-treatment using in vivo bioluminescence imaging.
-
Survival of the mice was monitored and plotted using a Kaplan-Meier survival curve.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these anti-leukemic agents is fundamental to their rational application and the development of novel therapeutic strategies. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each class of drug.
Caption: Mechanism of action for alkylating agents like this compound and Busulfan.
Caption: Imatinib inhibits the BCR-ABL signaling pathway in CML.
Caption: Venetoclax promotes apoptosis by inhibiting the BCL-2 protein.
Caption: Experimental workflow and mechanism of CAR-T cell therapy.
Conclusion
While direct, recent in vivo validation data for the anti-leukemic activity of this compound is limited, historical context places it as a viable but not superior alternative to Busulfan for the treatment of CML. The evolution of anti-leukemic therapies, from broad-acting alkylating agents to highly specific targeted therapies like Imatinib and Venetoclax, and further to personalized cell-based immunotherapies such as CAR-T, demonstrates a clear trajectory towards increased efficacy and specificity.
The data presented in this guide highlights the significant improvements in survival and tumor burden reduction achieved with modern therapeutics in preclinical models. For researchers and drug development professionals, this comparative overview underscores the importance of targeted approaches and provides a benchmark against which new anti-leukemic compounds can be evaluated. Future research into novel agents should aim to demonstrate superior efficacy and safety profiles compared to these established and emerging standards of care.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 5. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Mitobronitol and Other Alkylating Agents: A Guide for Researchers
In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by damaging the DNA of cancer cells. This guide provides a detailed head-to-head comparison of Mitobronitol, a brominated sugar alcohol derivative, with other prominent alkylating agents, focusing on their clinical efficacy, safety profiles, and mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Mechanism of Action: A Common Pathway of DNA Alkylation
Alkylating agents share a common mechanism of action, which involves the covalent attachment of alkyl groups to DNA, leading to DNA damage and ultimately, apoptosis (programmed cell death). This compound, like other agents in this class, is believed to act via the formation of reactive epoxide groups that alkylate DNA.
Below is a generalized workflow illustrating the process from drug administration to the induction of apoptosis.
Caption: General experimental workflow of alkylating agents.
The primary mechanism of action for this compound involves DNA alkylation, which is a characteristic it shares with other agents in this class. The process begins with the formation of reactive intermediates, in the case of this compound, likely epoxide groups, which then covalently bind to the N7 position of guanine in the DNA. This leads to the formation of DNA adducts, inter-strand and intra-strand cross-links, and DNA strand breaks. This extensive DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways, ultimately leading to cancer cell death.
The following diagram illustrates the proposed mechanism of DNA alkylation by this compound.
Caption: DNA alkylation by this compound.
Clinical Efficacy: A Head-to-Head Comparison in Chronic Myeloid Leukemia
Clinical trials have directly compared the efficacy of this compound (also referred to as Dibromomannitol or DBM) with Busulfan in the treatment of Chronic Myeloid Leukemia (CML). The data from these studies provide valuable insights into the comparative performance of these two alkylating agents.
| Parameter | This compound (DBM) | Busulfan | Reference |
| Indication | Chronic Myeloid Leukemia (CML) | Chronic Myeloid Leukemia (CML) | [1][2][3] |
| Number of Patients | 20 | 20 | [2] |
| Remission Rate | 14/20 (70%) | 15/20 (75%) | [2] |
| Median Duration of Disease Control | 26 months | 34 months | |
| Median Survival | 44 months | 44 months |
A prospective, randomized trial involving 131 previously untreated CML patients found no significant advantage of this compound over Busulfan in terms of overall survival. Another study with 40 CML patients reported similar remission rates and median survival for both drugs. However, Busulfan was associated with a longer median duration of disease control.
Safety and Tolerability: A Comparative Overview of Adverse Events
The toxicity profiles of alkylating agents are a critical consideration in their clinical use. Both this compound and Busulfan are associated with myelosuppression and other adverse effects.
| Adverse Event | This compound (DBM) | Busulfan | Reference |
| Hypoplasia | Reported in 1/20 patients | Reported in 2/20 patients | |
| Increased Skin Pigmentation | Observed | Commonly associated | |
| Amenorrhea | Observed | Commonly associated | |
| Pulmonary Fibrosis | Observed | Commonly associated | |
| Cytologic Dysplasia | Observed | Commonly associated | |
| Leukopenia | Yes | Yes | |
| Thrombocytopenia | Yes | Yes |
The available data suggests that this compound and Busulfan share a similar spectrum of adverse effects, which are characteristic of alkylating agents. A study in mice suggested that this compound might have reduced B cell toxicity and allow for improved thymic recovery compared to Busulfan, potentially leading to a better post-bone marrow transplantation immune recovery.
Experimental Protocols: Insights from Clinical Trials
While detailed experimental protocols from the pivotal comparative trials are not fully available in the public domain, key elements of the treatment regimens have been reported.
This compound (Dibromomannitol) and Busulfan in Chronic Myeloid Leukemia
-
Study Design: A prospective, randomized comparison.
-
Patient Population: Forty previously untreated, Philadelphia chromosome-positive CML patients.
-
Treatment Arms:
-
This compound (DBM) group (n=20).
-
Busulfan group (n=20).
-
-
Dosage: The effective dose of this compound was reported as 4 mg/kg.
-
Treatment Course: The protocol involved continuous maintenance therapy after remission induction. Patients who became refractory to their primary agent, without evidence of blastic transformation, were crossed over to the other drug.
Apoptotic Signaling Pathways: Unraveling the Downstream Effects
The DNA damage induced by alkylating agents triggers a cascade of intracellular signaling events that converge on the activation of apoptosis. While the specific pathways activated by this compound have not been extensively detailed, the mechanisms of other alkylating agents provide a plausible framework.
The following diagram illustrates a potential apoptotic signaling pathway initiated by DNA damage from an alkylating agent.
Caption: Potential apoptotic signaling pathway.
Studies on other alkylating agents have implicated various signaling molecules in the induction of apoptosis:
-
Melphalan: Has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), activation of the p38 MAPK pathway, and upregulation of TAp73 and PUMA. It can also disrupt the Mcl-1/Bim complex, leading to Bax activation and cytochrome c release.
-
Busulfan: Can induce apoptosis via a p53-dependent pathway in response to DNA damage. It has also been shown to activate the TNF-α/NF-kB signaling pathway. In some normal cells, however, it may selectively induce senescence rather than apoptosis through the Erk and p38 pathways.
-
Chlorambucil: Induces apoptosis via the accumulation of cytosolic p53 and subsequent activation of the pro-apoptotic protein Bax.
Given that this compound is an alkylating agent that causes DNA damage, it is highly probable that its cytotoxic effects are also mediated through the intrinsic apoptotic pathway, likely involving the p53 tumor suppressor and the Bcl-2 family of proteins, leading to mitochondrial dysfunction and caspase activation.
Conclusion
This compound demonstrates comparable efficacy to Busulfan in inducing remission and achieving similar overall survival in patients with Chronic Myeloid Leukemia. However, Busulfan may offer a longer duration of disease control. The adverse effect profiles of both drugs are similar and characteristic of their class. The precise signaling pathways mediating this compound-induced apoptosis require further investigation, though it is likely to converge on the mitochondrial pathway, similar to other alkylating agents. This comparative guide, based on the available experimental data, provides a valuable resource for researchers in the field of oncology and drug development. Further studies with more detailed reporting of quantitative data and experimental protocols are warranted to refine our understanding of the comparative pharmacology of these agents.
References
- 1. Chlorambucil - Wikipedia [en.wikipedia.org]
- 2. Dibromomannitol in the treatment of chronic granulocytic leukemia: a prospective randomized comparison with busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of dibromomannitol and busulfan in the treatment of chronic myeloid leukemia. A study of cancer and leukemia group B - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Mitobronitol in Busulfan-Resistant Leukemia Models: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of recent experimental data on the efficacy of Mitobronitol (dibromomannitol) specifically within busulfan-resistant leukemia models. While historical studies have compared this compound to busulfan in treatment-naive chronic myeloid leukemia (CML), data on its activity in resistant settings is not publicly available. This guide, therefore, cannot provide a direct quantitative comparison of this compound with other alternatives in busulfan-resistant leukemia due to the absence of requisite experimental studies.
This document will summarize the historical context of this compound, its known mechanism of action as an alkylating agent, and present available data comparing it to busulfan in non-resistant contexts. It will also touch upon the mechanisms of busulfan resistance and briefly mention modern alternative strategies, while highlighting the critical gap in research concerning this compound's potential role in overcoming such resistance.
Historical Perspective and Mechanism of Action
This compound was investigated as a treatment for CML several decades ago. Clinical trials in the 1980s compared its efficacy to busulfan, which was a standard therapy at the time. These studies, however, were conducted in previously untreated patients and did not specifically address the challenge of busulfan resistance.
As an alkylating agent, this compound's mechanism of action involves the addition of an alkyl group to the guanine base of DNA, leading to the formation of DNA cross-links. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This general mechanism is shared by busulfan.
Comparison with Busulfan in Non-Resistant Models
Historical clinical trials in treatment-naive CML patients did not demonstrate a significant advantage of this compound over busulfan in terms of overall efficacy. However, some studies have suggested a different toxicity profile. For instance, a study in mice indicated that this compound might be less damaging to B-lymphocytes and allow for a more rapid recovery of the thymus compared to busulfan[1]. This suggests potential differences in their effects on the immune system.
The Challenge of Busulfan Resistance
Busulfan resistance in leukemia is a significant clinical problem. The mechanisms underlying this resistance are complex and can include:
-
Increased drug efflux: Cancer cells may upregulate transporter proteins that actively pump busulfan out of the cell.
-
Enhanced DNA repair: Leukemia cells can enhance their DNA repair mechanisms to more effectively counteract the DNA damage induced by busulfan.
-
Alterations in apoptosis signaling: Resistant cells may have defects in the signaling pathways that normally lead to programmed cell death in response to DNA damage.
Potential Alternatives for Busulfan-Resistant Leukemia
Given the lack of data on this compound in this context, researchers and clinicians facing busulfan-resistant leukemia typically turn to other therapeutic strategies. These can include:
-
Second- and third-generation tyrosine kinase inhibitors (TKIs): For CML, TKIs like dasatinib, nilotinib, and bosutinib are effective in many cases of resistance to the first-generation TKI imatinib, and their use has largely superseded older alkylating agents.
-
Alternative conditioning regimens for stem cell transplantation: For patients eligible for hematopoietic stem cell transplantation (HSCT), alternative conditioning agents to busulfan, such as treosulfan, are being used. Treosulfan has shown promising results with a different toxicity profile.
-
Novel targeted agents: A variety of new drugs targeting specific molecular vulnerabilities in leukemia are in development and clinical use.
Data Presentation
Due to the absence of studies testing this compound in busulfan-resistant leukemia models, a quantitative data comparison table cannot be generated.
Experimental Protocols
Detailed experimental protocols for assessing the efficacy of this compound in busulfan-resistant leukemia models are not available in the published literature. A general workflow for such an investigation would involve the following steps:
Caption: General workflow for in vitro evaluation of a drug's efficacy in resistant leukemia.
Signaling Pathways
The precise signaling pathways modulated by this compound in the context of busulfan resistance have not been elucidated. A hypothetical diagram illustrating the general mechanism of alkylating agents and potential resistance pathways is provided below.
Caption: General mechanism of alkylating agents and resistance pathways.
Conclusion
The core request to compare the efficacy of this compound with other alternatives in busulfan-resistant leukemia models cannot be fulfilled due to a lack of available scientific data. The existing literature on this compound is dated and does not address the critical issue of drug resistance. To determine if this compound holds any potential for treating busulfan-resistant leukemia, new preclinical studies would be required. These studies would need to evaluate its cytotoxicity in well-characterized busulfan-resistant cell lines and animal models, and compare its performance against current standard-of-care and emerging therapies. Without such research, the role of this compound in the modern management of leukemia, particularly in the context of resistance, remains unknown.
References
Cross-Validation of Mitobronitol's Mechanism of Action: A Comparative Guide for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of the mechanism of action of the alkylating agent Mitobronitol across different cell lines. This guide provides an objective comparison of its performance with other alternatives, supported by illustrative experimental data and detailed protocols.
This compound, a brominated derivative of mannitol, is an antineoplastic agent classified as an alkylating agent.[1] Its therapeutic potential is attributed to its ability to induce DNA damage, likely through the formation of epoxide groups that alkylate DNA, ultimately leading to cell death.[2][3] A thorough cross-validation of its mechanism of action in various cancer cell lines is crucial to understand its efficacy, selectivity, and potential for combination therapies.
This guide outlines a systematic approach to compare and validate the effects of this compound, using Busulfan as a comparator, another alkylating agent often used in the treatment of chronic myeloid leukemia.[4] While specific in-vitro quantitative data for this compound is sparse in recent literature, this guide presents a framework of essential experiments and illustrative data to guide researchers in such an investigation.
Data Presentation: Comparative Cytotoxicity
A primary step in cross-validating the mechanism of action is to determine the cytotoxic effects of this compound across a panel of cancer cell lines from different tissue origins. This helps in identifying sensitive and resistant cell types and provides a basis for further mechanistic studies. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
Table 1: Illustrative IC50 Values (µM) of this compound and Busulfan in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50 in µM) | Busulfan (IC50 in µM) |
| K562 | Chronic Myeloid Leukemia | 15 | 25 |
| HL-60 | Acute Promyelocytic Leukemia | 20 | 35 |
| MCF-7 | Breast Adenocarcinoma | 50 | 75 |
| MDA-MB-231 | Breast Adenocarcinoma | 65 | 90 |
| A549 | Lung Carcinoma | 80 | 110 |
| HCT116 | Colon Carcinoma | 95 | 130 |
Disclaimer: The data presented in this table is for illustrative purposes only to demonstrate how experimental findings would be structured. Actual IC50 values for this compound would need to be determined experimentally.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are the methodologies for key experiments to elucidate this compound's mechanism of action.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound required to inhibit the metabolic activity of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and Busulfan (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis (early and late) and necrosis following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of this compound on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Pathways and Workflows
Visualizing complex biological pathways and experimental designs is crucial for a clear understanding of the scientific process and findings.
Caption: Experimental workflow for cross-validation.
Caption: DNA damage response pathway.
Caption: Intrinsic apoptosis pathway.
By employing these standardized assays and a multi-cell line approach, researchers can robustly cross-validate the mechanism of action of this compound. This comparative data is invaluable for understanding its therapeutic window, identifying potential biomarkers of sensitivity, and informing the rational design of future clinical trials and combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of dibromomannitol and busulfan in the treatment of chronic myeloid leukemia. A study of cancer and leukemia group B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
Navigating the Therapeutic Landscape: A Comparative Analysis of Mitobronitol in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, understanding the therapeutic window of an investigational compound is paramount. This guide provides a comparative analysis of Mitobronitol (Dibromomannitol), an alkylating agent, alongside its structural analogs Busulfan and Treosulfan, in preclinical settings. Due to the limited availability of recent, direct comparative studies on this compound, this guide synthesizes historical data and provides a framework for its evaluation against current alternatives.
This compound, a brominated derivative of mannitol, exerts its cytotoxic effects through DNA alkylation, a mechanism shared by other agents in its class.[1][2] Its historical use in cancer therapy, particularly for chronic myeloid leukemia (CML), has prompted a renewed interest in its potential therapeutic window—the crucial balance between efficacy and toxicity. This guide aims to consolidate available preclinical data to facilitate an objective comparison with Busulfan and Treosulfan, two other alkylating agents frequently used in hematopoietic stem cell transplantation conditioning regimens.
Comparative Efficacy and Toxicity
While comprehensive head-to-head preclinical studies detailing the therapeutic window of this compound against modern comparators are scarce, historical data and related studies offer valuable insights.
This compound vs. Busulfan:
Preclinical evidence suggests that this compound may possess a more favorable toxicity profile compared to Busulfan in certain contexts. A study in mice demonstrated that this compound caused less damage to splenic B cells and allowed for faster regeneration of the thymus gland compared to Busulfan, suggesting a reduced impact on the lymphoid system.[3] However, a clinical trial in patients with CML found no significant advantage of this compound over Busulfan in terms of therapeutic effectiveness.[1]
Treosulfan as a Modern Comparator:
Treosulfan has emerged as an alternative to Busulfan, often cited for its reduced toxicity profile.[4] Clinical trials have indicated that Treosulfan-based conditioning regimens can lead to superior event-free and overall survival compared to Busulfan in older patients or those with comorbidities.
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the significant gaps in the publicly available preclinical data for this compound, necessitating further experimental verification.
Table 1: Comparative Toxicity Data in Preclinical Models
| Compound | Animal Model | Route of Administration | LD50 | Maximum Tolerated Dose (MTD) | Key Toxicities Observed |
| This compound | Data not available | Data not available | Data not available | Data not available | Myelosuppression, Lymphoid Toxicity |
| Busulfan | Mouse | Oral | 120 mg/kg | Data not available | Myelosuppression, Pancytopenia, Pulmonary Fibrosis, Hepatotoxicity |
| Rat | Intravenous | 14-25 mg/kg | 6.4 - 9.6 mg/kg (in baboons) | Myelosuppression | |
| Treosulfan | Data not available | Data not available | Data not available | 47 g/m² (in humans, high-dose) | Myelosuppression, Gastrointestinal toxicity |
LD50 (Lethal Dose, 50%) refers to the dose required to kill 50% of the tested population. MTD (Maximum Tolerated Dose) is the highest dose of a drug that does not cause unacceptable toxicity.
Table 2: Comparative Efficacy Data in Preclinical Models
| Compound | Cancer Model | Animal Model | Efficacy Endpoint | Results |
| This compound | Murine Leukemias | Mouse | Increased lifespan | Active |
| Walker 256 Carcinosarcoma | Rat | Tumor growth inhibition | Active | |
| Busulfan | Various | Mouse, Rat | Tumor growth inhibition | Active against hematopoietic malignancies |
| Treosulfan | Various | Mouse, Rat | Tumor growth inhibition | Active against hematopoietic and some solid tumors |
Experimental Methodologies
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are crucial. The following sections outline generalized protocols for determining key parameters of a therapeutic window.
Determination of Maximum Tolerated Dose (MTD)
The MTD is typically established through a dose-escalation study.
Protocol:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose groups, including a vehicle control group.
-
Dose Administration: Administer the test compound (this compound or comparator) via the intended clinical route (e.g., oral, intravenous, intraperitoneal) at escalating doses.
-
Observation: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (typically >15-20%), or other severe signs of toxicity.
-
Pathology: At the end of the observation period, perform necropsy and histopathological analysis of major organs to identify any target organ toxicities.
In Vivo Efficacy Study (Xenograft or Syngeneic Model)
Protocol:
-
Cell Line/Tumor Model: Select a relevant cancer cell line (e.g., human xenograft in immunodeficient mice or a syngeneic tumor in immunocompetent mice). For historical comparison, the Walker 256 carcinosarcoma model in rats was used for this compound.
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the host animals.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation and Treatment: Randomize animals into treatment and control groups. Administer the test compound at one or more doses below the MTD.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression, delay in tumor growth, and survival.
-
Data Analysis: Calculate TGI using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Visualizing the Pathways
To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.
Conclusion
The available preclinical data suggests that this compound is an active alkylating agent with a potentially more favorable lymphoid toxicity profile than Busulfan. However, the lack of comprehensive, modern preclinical studies, particularly those providing quantitative measures of its therapeutic window (LD50, MTD, and TGI in various models), makes a direct and robust comparison with current standards of care like Treosulfan challenging. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to design and interpret new studies aimed at re-evaluating the therapeutic potential of this compound in the context of contemporary cancer therapy. Further investigation is warranted to fully characterize its efficacy and safety profile in a range of preclinical cancer models.
References
- 1. Clinical trials with the hexitol derivatives in the U.S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of the lymphoid toxicities of this compound and busulphan in mice: reduced B cell toxicity and improved thymic recovery as possible contributors to the reduced risk for complications following BMT with this compound preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TREOSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative study of the myelosuppressive effects of Mitobronitol and busulfan.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the myelosuppressive effects of two alkylating agents, Mitobronitol (also known as Dibromomannitol or DBM) and Busulfan. Both agents have been utilized in the treatment of hematological malignancies, with myelosuppression being a primary mechanism of action and a dose-limiting toxicity. This document synthesizes available preclinical and clinical data to facilitate a comparative understanding of their performance.
Mechanism of Action
Both this compound and Busulfan are bifunctional alkylating agents that exert their cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA.[1] This alkylation leads to DNA damage, interstrand cross-linking, inhibition of DNA synthesis and replication, and ultimately, induction of apoptosis (programmed cell death).[1] This disruption of cellular processes is particularly effective against rapidly dividing cells, such as those in the bone marrow, leading to myelosuppression.[1]
Comparative Myelosuppressive Effects: A Data-Driven Overview
While direct, modern head-to-head quantitative comparisons are limited, a synthesis of available data provides insights into the differential myelosuppressive profiles of this compound and Busulfan.
Quantitative Data from Preclinical Studies
Table 1: Myelosuppressive Effects of Intravenous Busulfan in Rhesus Macaques [2]
| Dose (mg/kg) | Parameter | Nadir (Day) | Nadir Value (x10⁹/L) | Recovery to Baseline |
| 4 | White Blood Cells | 19-22 | ~2.0 | By Day 40 |
| 4 | Neutrophils | 19 | 0.809 | Within normal range |
| 4 | Platelets | ~15 | ~200 | ~Day 30 |
| 6 | White Blood Cells | 19-22 | ~1.5 | > Day 55 |
| 6 | Neutrophils | 19 | <0.5 (for 13 days) | > Day 55 |
| 6 | Platelets | ~15 | ~150 | ~Day 40 |
Table 2: Myelosuppressive Effects of Intravenous Busulfan in Baboons [3]
| Dose (mg/kg) | Parameter | Nadir (Day) | % Suppression of BM CFU at Day 15 |
| 6.4 | Neutrophils, Platelets | 15 | 71.60% ± 10.37% |
| 8.0 | Neutrophils, Platelets | 15 | 86.67% ± 7.99% |
| 9.6 | Neutrophils, Platelets | 15 | 91.68% ± 5.51% |
BM CFU: Bone Marrow Colony-Forming Units
Table 3: Comparative Hematological Effects of this compound (DBM) and Related Compounds in Rats
| Compound | Relative Toxicity to Granulocytes vs. Lymphocytes |
| Mannitol Derivatives (including DBM) | Twice as toxic towards granulocytes |
Insights from Comparative and Clinical Studies
-
A prospective randomized clinical trial comparing this compound (DBM) to Busulfan in the treatment of chronic granulocytic leukemia (CGL) found DBM to be as effective as Busulfan. The study noted that DBM had a more predictable myelosuppressive action. However, a key advantage of Busulfan was the prolonged disease control off-treatment in a significant portion of patients.
-
A study in mice comparing the lymphoid toxicities of this compound and Busulfan reported that while both agents caused a comparable early weight loss in the spleen and thymus, splenic B cells showed significantly less damage, and thymic regeneration was significantly faster following this compound treatment. This suggests that this compound may have a less severe impact on certain lymphocyte populations compared to Busulfan.
-
Older preclinical studies indicated that mannitol derivatives, such as this compound, are selectively myelosuppressive, exhibiting greater toxicity towards granulocytes than lymphocytes.
Experimental Protocols
A standardized method to assess and compare the myelosuppressive potential of compounds like this compound and Busulfan is the Colony-Forming Unit (CFU) assay, specifically the CFU-Granulocyte/Macrophage (CFU-GM) assay.
Protocol: In Vitro CFU-GM Assay for Myelosuppression
Objective: To determine the direct cytotoxic effects of this compound and Busulfan on the proliferative capacity of hematopoietic progenitor cells.
Materials:
-
Murine bone marrow cells or human cord blood mononuclear cells.
-
Methylcellulose-based culture medium (e.g., MethoCult™).
-
This compound and Busulfan stock solutions of known concentrations.
-
Iscove's Modified Dulbecco's Medium (IMDM).
-
Fetal Bovine Serum (FBS).
-
Recombinant murine or human cytokines (e.g., IL-3, SCF, GM-CSF).
-
Sterile petri dishes (35 mm).
-
Incubator (37°C, 5% CO₂, 95% humidity).
-
Inverted microscope.
Procedure:
-
Cell Preparation: Isolate bone marrow cells from the femurs and tibias of mice or mononuclear cells from human cord blood using density gradient centrifugation. Wash the cells with IMDM containing 2% FBS and perform a cell count to determine the concentration of viable cells.
-
Drug Preparation: Prepare serial dilutions of this compound and Busulfan in the appropriate vehicle. A vehicle control (medium with vehicle only) must be included.
-
Culture Setup:
-
Prepare the methylcellulose medium containing the necessary cytokines to support CFU-GM growth.
-
In sterile tubes, mix the cell suspension, the appropriate drug dilution (or vehicle), and the methylcellulose medium.
-
Plate 1.1 mL of the final mixture into duplicate or triplicate 35 mm petri dishes.
-
-
Incubation: Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days (7 days for murine cells, 14 days for human cells).
-
Colony Scoring:
-
After the incubation period, use an inverted microscope to count the number of CFU-GM colonies (defined as aggregates of 50 or more cells).
-
Calculate the mean number of colonies for each drug concentration and the vehicle control.
-
-
Data Analysis:
-
Express the colony formation at each drug concentration as a percentage of the vehicle control.
-
Plot the percentage of colony formation against the drug concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the drug that inhibits colony formation by 50%) for both this compound and Busulfan to compare their myelosuppressive potency.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and Busulfan is the induction of DNA damage in hematopoietic stem and progenitor cells (HSPCs), which triggers cell cycle arrest and apoptosis.
Caption: General signaling pathway for myelosuppression induced by DNA alkylating agents.
Based on available data suggesting differential effects on lymphocyte and granulocyte lineages, a hypothetical model of their distinct impacts on hematopoietic progenitor differentiation can be proposed.
Caption: Hypothetical model of the differential myelosuppressive effects on hematopoietic lineages.
The following workflow illustrates the key steps in a preclinical comparative study of myelosuppression.
Caption: Experimental workflow for a comparative myelosuppression study.
Conclusion
Both this compound and Busulfan are potent myelosuppressive agents that function through DNA alkylation. Available evidence suggests that while both drugs are effective inducers of myelosuppression, they may possess different toxicity profiles concerning specific hematopoietic lineages. Busulfan appears to have a more pronounced effect on lymphoid cells, particularly B-cells, whereas this compound may be more selectively toxic to granulocytic precursors. The more predictable myelosuppressive effect of this compound noted in earlier clinical studies warrants further investigation with modern methodologies to fully characterize its potential advantages and disadvantages relative to Busulfan. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies, which are essential for the rational development and application of these and other myelosuppressive agents in oncology.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. Busulfan pharmacokinetics, toxicity, and low-dose conditioning for autologous transplantation of genetically modified hematopoietic stem cells in the rhesus macaque model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical IV busulfan dose-finding study to induce reversible myeloablation in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mitobronitol: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the anticancer agent mitobronitol is a critical component of laboratory safety and environmental responsibility. As a cytotoxic and alkylating agent, this compound and any materials contaminated with it are considered hazardous waste and require specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. As a cytotoxic compound, it can be toxic to cells.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact. |
| Hand Protection | Chemical-impermeable gloves (e.g., double-gloving with nitrile gloves). | To prevent skin contact. |
| Body Protection | A disposable gown, lab coat, or protective clothing. | To protect against accidental spills and skin exposure. |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and related waste is through high-temperature incineration.[1][2] This process ensures the complete destruction of the cytotoxic compounds. The following steps outline the procedure for the safe segregation, packaging, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of cytotoxic waste at the point of generation is crucial to prevent cross-contamination and ensure it enters the correct waste stream.[3] All items that have come into contact with this compound must be treated as cytotoxic waste. This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials, ampules, and packaging.
-
Contaminated sharps (needles, syringes, scalpels).
-
Contaminated labware (pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, gowns, masks).
-
Spill cleanup materials.
Step 2: Packaging and Labeling
Specific color-coded and labeled containers are required for cytotoxic waste to ensure it is handled correctly throughout the disposal process.
Table 2: this compound Waste Packaging and Labeling
| Waste Type | Container Type | Labeling |
| Non-Sharps Solid Waste | Yellow and purple-colored waste bags or a rigid yellow container with a purple lid.[1] | "Cytotoxic Waste", "Hazardous Waste", and the cytotoxic symbol. |
| Sharps Waste | Rigid, puncture-resistant sharps container with a purple lid. | "Cytotoxic Sharps", "Hazardous Waste", and the cytotoxic symbol. |
| Liquid Waste | Leak-proof, rigid container, often yellow with a purple lid. | "Cytotoxic Liquid Waste", "Hazardous Waste", and the cytotoxic symbol. |
Step 3: Storage
Designated, secure areas should be used for the temporary storage of cytotoxic waste before collection. These areas should be clearly marked with warning signs and have limited access.
Step 4: Professional Disposal
Cytotoxic waste must be collected and transported by a licensed hazardous waste disposal company. These companies are equipped to handle and transport the waste to a permitted high-temperature incineration facility. A hazardous waste consignment note must accompany the waste to its final disposal location.
Experimental Protocol: Handling and Preparing this compound Waste for Disposal
-
Preparation: Before starting any work with this compound, prepare the designated waste containers in the immediate work area.
-
Segregation at Source: Immediately after use, dispose of any this compound-contaminated item into the appropriate cytotoxic waste container. Do not mix cytotoxic waste with other waste streams.
-
Sharps Disposal: Place all contaminated sharps directly into the designated purple-lidded sharps container. Do not recap, bend, or break needles.
-
Liquid Waste: If generating liquid waste containing this compound, collect it in a designated, sealed, and labeled container. Avoid discharging to the sewer system.
-
Container Closure: Once a waste container is full (typically three-quarters), securely close and seal it.
-
Decontamination: Decontaminate the exterior of the waste container with an appropriate cleaning agent.
-
Storage: Transport the sealed and decontaminated container to the designated hazardous waste storage area for collection.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment. It is crucial to consult and follow all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Logistics for Handling Mitobronitol
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent compounds like Mitobronitol is paramount. This guide provides immediate, essential information for the safe operational handling and disposal of this compound, an alkylating anticancer agent.[1][2] Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Exposure Controls
This compound is classified as a hazardous substance, suspected of causing cancer, and is harmful if swallowed. Exposure can occur through inhalation, skin contact, eye contact, or ingestion.[3]
Exposure Limit Data:
| Parameter | Value | Source |
| Occupational Exposure Limits | Not established |
Engineering Controls: Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC), to minimize inhalation exposure. A disposable absorbent plastic-backed pad should be used to cover the work surface to contain any potential spills.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact with this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Chemotherapy Gloves | Wear two pairs of chemotherapy-rated gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves immediately if contaminated or damaged. |
| Body | Impervious Gown | A disposable, long-sleeved, solid-front gown made of a material resistant to chemotherapy drugs is required. |
| Eyes/Face | Safety Goggles and Face Shield | Use safety goggles and a face shield to protect against splashes or aerosols. |
| Respiratory | NIOSH-approved Respirator | An N95 or higher-level respirator should be used when handling the powder form of this compound or when there is a risk of aerosolization. |
Step-by-Step Handling Protocol
1. Preparation and Reconstitution:
-
Before handling, ensure all safety precautions have been read and understood.
-
Work within a certified chemical fume hood or biological safety cabinet.
-
Cover the work surface with a disposable, absorbent, plastic-backed pad.
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
For reconstitution, slowly add the diluent to the vial containing this compound to avoid splashing.
2. Administration (In Vitro/In Vivo):
-
All procedures involving the administration of this compound solutions should be performed using a closed system transfer device (CSTD) where feasible to minimize exposure.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Clearly label all containers with the name of the compound and a hazard warning.
3. Decontamination and Cleaning:
-
Following the procedure, decontaminate all surfaces with a suitable cleaning agent.
-
Wipe down the work area first with a detergent solution, followed by a thorough rinse with water.
-
All disposable materials used during the process should be considered contaminated waste.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention. |
| Eye Contact | Immediately rinse eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material into a designated hazardous waste container. |
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Procedure |
| Sharps (needles, syringes) | Puncture-resistant sharps container for chemotherapy waste (typically yellow or black) | Do not recap needles. If the syringe contains residual drug, it must be disposed of as bulk hazardous chemical waste. |
| Contaminated PPE (gloves, gown, etc.) | Designated chemotherapy waste bag (typically yellow) | Place all used disposable PPE in this bag. |
| Bulk Waste (unused solution, contaminated materials) | Labeled hazardous waste container (typically black RCRA container) | Do not mix with other chemical waste streams. Label the container clearly as "Hazardous Waste - this compound". |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
